(E)-L-652343
描述
属性
CAS 编号 |
102565-09-3 |
|---|---|
分子式 |
C22H14F3NO2S2 |
分子量 |
445.5 g/mol |
IUPAC 名称 |
3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H14F3NO2S2/c23-22(24,25)14-8-9-18-15(11-14)19(27)20(30-18)21(28)26-12-16(17-7-4-10-29-17)13-5-2-1-3-6-13/h1-12,27H,(H,26,28)/b16-12+ |
InChI 键 |
MWRHQMNEBAXDOF-FOWTUZBSSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C\NC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)/C4=CC=CS4 |
规范 SMILES |
C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4 |
外观 |
Solid powder |
其他CAS编号 |
107008-29-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)benzo(b)thiophene-2-carboxamide L 652343 L 652343, (Z)-isomer L-652,343 L-652343 |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of (E)-L-652343: A Technical Guide
(E)-L-652343 is a potent dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, key enzymatic cascades in the metabolism of arachidonic acid to pro-inflammatory eicosanoids. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound, chemically known as 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide, was developed as a therapeutic agent targeting inflammatory processes. Its primary pharmacological effect is the simultaneous inhibition of COX and 5-LOX, enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively. This dual inhibition offers a broader anti-inflammatory profile compared to agents that target a single pathway.
Quantitative Inhibition Data
The inhibitory potency of this compound against key enzymes in the arachidonic acid cascade has been quantified in various in vitro systems. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Assay System | Stimulus | Measured Product | IC50 (µM) |
| 5-Lipoxygenase (5-LOX) | Isolated Human Polymorphonuclear Leukocytes | A23187 (Calcium Ionophore) | Leukotriene B4 (LTB4) | 1.4[1] |
| Cyclooxygenase (COX) | Stimulated Whole Blood | - | Thromboxane B2 (TXB2) | Activity Persists |
Note: The 5-lipoxygenase inhibitory effect of this compound is significantly diminished in whole blood, a phenomenon attributed to its binding to blood proteins. In contrast, its cyclooxygenase inhibitory activity is maintained in this environment.[1]
Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid metabolic pathway. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and is metabolized by either the cyclooxygenase or the 5-lipoxygenase pathway. This compound inhibits both of these initial enzymatic steps, thereby reducing the production of downstream inflammatory mediators.
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting 5-lipoxygenase activity in isolated human polymorphonuclear leukocytes (PMNs).
Methodology:
-
Isolation of Human PMNs: Whole blood is obtained from healthy human donors and PMNs are isolated using density gradient centrifugation.
-
Cell Incubation: Isolated PMNs are resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: The calcium ionophore A23187 is added to the cell suspension to stimulate the 5-lipoxygenase pathway.
-
Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension.
-
Quantification of LTB4: The concentration of Leukotriene B4 (LTB4) in the extracts is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage inhibition of LTB4 production at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats are used for this study.
-
Drug Administration: this compound is administered orally or intraperitoneally at various doses to different groups of rats. A control group receives the vehicle.
-
Induction of Inflammation: A sub-plantar injection of a carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema for each treatment group is calculated relative to the control group. Dose-response curves are generated to determine the effective dose.
Experimental and Logical Workflows
The characterization of this compound's mechanism of action follows a logical progression from in vitro enzymatic and cellular assays to in vivo models of inflammation.
Conclusion
This compound is a dual inhibitor of cyclooxygenase and 5-lipoxygenase, targeting the key enzymatic steps in the synthesis of prostaglandins and leukotrienes. Its in vitro potency against 5-lipoxygenase is well-characterized, although this activity is attenuated in the presence of blood proteins. Its persistent cyclooxygenase inhibition in whole blood suggests a significant contribution of this mechanism to its overall anti-inflammatory effect. Further investigation into its differential effects on COX-1 and COX-2 isoforms would provide a more complete understanding of its pharmacological profile and therapeutic potential.
References
(E)-L-652343: A Technical Whitepaper on its Dual COX/5-LOX Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-L-652343 is a potent small molecule inhibitor targeting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By simultaneously blocking both pathways, this compound effectively reduces the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. This dual-inhibition mechanism presents a promising therapeutic strategy for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the core inhibitory pathway of this compound, including available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological and experimental frameworks.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The metabolism of arachidonic acid via the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a critical process in the generation of potent inflammatory mediators. The COX pathway produces prostaglandins, which are involved in pain, fever, and inflammation, while the 5-LOX pathway generates leukotrienes, which contribute to bronchoconstriction and leukocyte chemotaxis.
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the COX enzymes. However, selective inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions. Dual inhibitors, such as this compound, which target both COX and 5-LOX enzymes, offer a more comprehensive approach to managing inflammation by suppressing the production of both prostaglandins and leukotrienes.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been evaluated against the 5-lipoxygenase pathway. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Target Enzyme | Assay System | IC50 Value (µM) |
| 5-Lipoxygenase (5-LOX) | Isolated Human Polymorphonuclear Leukocytes (LTB4 Production) | 1.4[1] |
| Cyclooxygenase-1 (COX-1) | Not Available | Not Available |
| Cyclooxygenase-2 (COX-2) | Not Available | Not Available |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid metabolic cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid then serves as a substrate for both the COX and 5-LOX pathways. This compound competitively inhibits both sets of enzymes, leading to a significant reduction in the synthesis of their respective pro-inflammatory products.
References
(E)-L-652343 (CAS 102565-09-3): A Technical Guide to a Dual Inhibitor of Eicosanoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-L-652343 is a potent small molecule inhibitor targeting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By simultaneously blocking these pathways, it effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, including detailed experimental protocols for the assessment of its biological activity and a visualization of its mechanism of action within the relevant signaling pathway.
Core Properties of this compound
This compound, with the chemical name 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, is a complex heterocyclic molecule. Its core characteristics are summarized below.
Physicochemical Properties
A detailed summary of the physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 102565-09-3 |
| Molecular Formula | C₂₂H₁₄F₃NO₂S₂ |
| Molecular Weight | 445.47 g/mol |
| Appearance | Solid |
| Density | 1.46 g/cm³ |
| Boiling Point | 532.5 °C at 760 mmHg |
| Flash Point | 275.8 °C |
| LogP | 6.89 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
Table 1: Physicochemical Properties of this compound.
Solubility and Storage
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For long-term storage, the compound in solid form should be kept at -20°C. In solvent, it should be stored at -80°C.
Pharmacological Profile
This compound is characterized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), the initial enzymes in the biosynthetic pathways of prostaglandins and leukotrienes, respectively.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against the key enzymes of the arachidonic acid cascade has been determined in various in vitro assays. A summary of its inhibitory concentrations (IC₅₀) is provided in Table 2.
| Target | Assay System | IC₅₀ (µM) |
| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNs) - LTB₄ formation | 1.4[1] |
Table 2: In Vitro Inhibitory Activity of this compound. Note: Further specific IC₅₀ values for purified COX-1, COX-2, and 5-LOX enzymes require access to the primary publication, which is not publicly available.
Mechanism of Action: The Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. This signaling pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX and 5-LOX to produce prostaglandins and leukotrienes, respectively. These lipid mediators are pivotal in the inflammatory response. The inhibitory action of this compound on this pathway is depicted below.
Figure 1: Mechanism of Action of this compound. This diagram illustrates the inhibition of both the Cyclooxygenase and 5-Lipoxygenase pathways by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for assessing the inhibitory activity of compounds like this compound.
Cyclooxygenase (COX) Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibition of COX enzymes.
Objective: To quantify the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin or other known COX inhibitor (positive control)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
DMSO (for dissolving compounds)
-
Stop solution (e.g., 1 M HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a reaction tube, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add a specified volume of the this compound solution or the positive control to the reaction mixture. For the vehicle control, add an equivalent volume of DMSO.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a specific duration (e.g., 2 minutes).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Figure 2: Experimental Workflow for COX Inhibition Assay. A step-by-step visualization of the general protocol.
5-Lipoxygenase (5-LOX) Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibition of the 5-LOX enzyme.
Objective: To quantify the inhibitory effect of this compound on 5-LOX activity.
Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Zileuton or other known 5-LOX inhibitor (positive control)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂ and ATP)
-
DMSO (for dissolving compounds)
-
Spectrophotometer or plate reader
-
Method for detecting leukotriene B₄ (LTB₄) production (e.g., ELISA or HPLC)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a reaction vessel, combine the reaction buffer and the 5-LOX enzyme.
-
Add a specified volume of the this compound solution or the positive control. For the vehicle control, add an equivalent volume of DMSO.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction at 37°C for a specific duration (e.g., 10 minutes).
-
Terminate the reaction (e.g., by adding a quenching solution or by immediate extraction).
-
Quantify the amount of LTB₄ produced using a suitable method like ELISA or reverse-phase HPLC.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Figure 3: Experimental Workflow for 5-LOX Inhibition Assay. A step-by-step visualization of the general protocol.
Synthesis and Purification
Conclusion
This compound is a valuable research tool for studying the roles of the cyclooxygenase and 5-lipoxygenase pathways in inflammation and other pathological processes. Its dual inhibitory action provides a comprehensive blockade of the production of key lipid mediators. This technical guide has summarized the available information on its properties and provided general experimental frameworks for its biological evaluation. Further detailed quantitative data and specific synthesis protocols would require access to proprietary or non-publicly available scientific literature.
References
(E)-L-652343: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-L-652343, chemically known as 3-hydroxy-5-trifluoromethyl-N-[2-(2-thienyl)-2-phenyl-ethenyl]-benzo(B)thiophene-2-carboxamide, is a compound that has been investigated for its anti-inflammatory properties. This technical guide provides an in-depth overview of its core characteristics, mechanism of action, and the experimental protocols relevant to its study in the context of inflammation research. The compound is notable for its dual inhibitory action on two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), as demonstrated in in vitro studies. However, the translation of this dual inhibition to in vivo models has shown discrepancies, highlighting important considerations for drug development.
Mechanism of Action: The Arachidonic Acid Cascade
Inflammation is a complex biological response, and a key pathway in its mediation is the arachidonic acid cascade. When a cell is stimulated, arachidonic acid is released from the cell membrane and is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (PGs), and the 5-lipoxygenase (5-LOX) pathway, which leads to the synthesis of leukotrienes (LTs).[1][2] Both prostaglandins and leukotrienes are potent inflammatory mediators.[3][4]
This compound has been identified as an inhibitor of both 5-LOX and COX in vitro.[5] This dual inhibition is a significant area of interest in the development of anti-inflammatory drugs, as it has the potential to offer a broader spectrum of anti-inflammatory activity compared to agents that target only one pathway.
Quantitative Data
In Vitro and In Vivo Activity of this compound
| Assay Type | Target Pathway | Observed Effect | Reference |
| In Vitro | 5-Lipoxygenase & Cyclooxygenase | Inhibits both pathways. | [5] |
| In Vivo (Human Psoriatic Skin) | Cyclooxygenase | Significant reduction in PGE2 and PGD2 levels at 4 and 24 hours post-administration. | [5] |
| In Vivo (Human Psoriatic Skin) | 5-Lipoxygenase | No significant effect on LTB4 levels. | [5] |
This discrepancy between in vitro and in vivo findings underscores the importance of validating in-tube activity in a biological system.
Comparative IC50 Values of Other 5-LOX and COX Inhibitors (for context)
| Compound | Target | IC50 Value (µM) | Reference |
| Indomethacin | COX-1 | 0.009 | [6] |
| Indomethacin | COX-2 | 0.31 | [6] |
| Celecoxib | COX-1 | 82 | [6] |
| Celecoxib | COX-2 | 6.8 | [6] |
| Zileuton | 5-LOX | ~1 | N/A |
| Linoleyl hydroxamic acid | h5-LO | 7 | [7] |
| Linoleyl hydroxamic acid | COX-1/COX-2 | 60 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compounds like this compound. Below are representative protocols for key assays.
In Vitro Enzyme Inhibition Assays
1. 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)
-
Principle : This assay measures the enzymatic activity of 5-LOX on a substrate like linoleic or arachidonic acid. The enzyme catalyzes the formation of a hydroperoxy derivative with a conjugated diene structure that absorbs light at 234 nm. The rate of increase in absorbance is proportional to the enzyme's activity.[6]
-
Reagents :
-
Assay Buffer: 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0).[6]
-
Enzyme Solution: Purified 5-lipoxygenase diluted to a working concentration (e.g., 200-400 U/mL).[6]
-
Substrate Solution: Linoleic acid or arachidonic acid at a working concentration of 125-250 µM.[6]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).
-
-
Procedure :
-
Set up reactions in a UV-transparent 96-well plate or cuvettes.
-
To the appropriate wells, add the assay buffer, enzyme solution, and either the test compound, positive control, or vehicle.
-
Incubate the mixture for 5-10 minutes at 25°C.[6]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8]
2. Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)
-
Principle : This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of an oxidized chromogen.[9]
-
Reagents :
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA.[10]
-
Heme: As a cofactor for COX activity.[10]
-
Enzyme Solution: Purified COX-1 or COX-2.
-
Substrate Solution: Arachidonic acid.[10]
-
Chromogen Solution: e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Test Compound: this compound dissolved in a suitable solvent.
-
Positive Control: A known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).
-
-
Procedure :
-
In a 96-well plate, add the assay buffer, heme, enzyme solution, and either the test compound, positive control, or vehicle.
-
Pre-incubate at 37°C for 10 minutes.
-
Add the chromogen solution.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over time.
-
-
Data Analysis : Determine the percentage of inhibition and calculate the IC50 value for both COX-1 and COX-2 to assess selectivity.[8]
In Vivo Inflammation Model
Neutrophil-Dependent Edema Model
-
Principle : This model assesses the ability of a compound to inhibit inflammation, characterized by edema and neutrophil infiltration, induced by an inflammatory agent like zymosan. Neutrophils are key players in the acute inflammatory response.
-
Animals : Mice or rats.
-
Procedure :
-
Administer the test compound, this compound, or vehicle to the animals via an appropriate route (e.g., oral gavage).
-
After a set pre-treatment time, induce inflammation by injecting an inflammatory agent (e.g., zymosan) into a specific site, such as the paw or peritoneal cavity.
-
At various time points after the induction of inflammation, measure the inflammatory response.
-
Edema : Paw volume can be measured using a plethysmometer.
-
Neutrophil Infiltration : For peritoneal inflammation, collect peritoneal lavage fluid and perform a cell count and differential to quantify neutrophil numbers. For tissue inflammation, histological analysis can be performed.
-
-
-
Data Analysis : Compare the degree of edema and neutrophil infiltration in the treated groups to the vehicle control group to determine the anti-inflammatory efficacy of the compound.
Conclusion
This compound presents an interesting case study in inflammation research. Its dual inhibitory profile against 5-LOX and COX in vitro suggests a potential for broad-spectrum anti-inflammatory activity. However, the lack of corresponding in vivo efficacy against the 5-LOX pathway in the reported human study highlights the complexities of translating in vitro findings to clinical applications. This discrepancy could be due to various factors, including pharmacokinetics, metabolism, or off-target effects in a complex biological system. For researchers and drug development professionals, this compound serves as a valuable example of the critical need for comprehensive in vivo validation of in vitro discoveries. Further investigation into the reasons for the observed in vitro/in vivo disconnect could provide valuable insights into the development of future dual 5-LOX/COX inhibitors for inflammatory diseases.
References
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the enzymes in the leukotriene and prostaglandin pathways in inflammation by 3-aryl isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of leukotriene synthesis by terfenadine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]
Unraveling the Stereochemistry of L-652343: A Technical Guide to (E)-L-652343
For Immediate Release
Shanghai, China – December 14, 2025 – In the landscape of inflammatory and immune disease research, the compound L-652343 has been a subject of significant interest due to its dual inhibitory action on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as its role as a platelet-activating factor (PAF) receptor antagonist. A critical aspect of this compound's pharmacology lies in its stereochemistry, specifically the distinction and relationship between L-652343 and its designated (E) isomer, (E)-L-652343. This technical guide provides an in-depth analysis of the core differences, supported by quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways.
The Defining Difference: Geometric Isomerism
The fundamental distinction between L-652343 and this compound lies in the concept of geometric isomerism, also known as cis-trans or E/Z isomerism. The chemical name for L-652343 is 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide. The "(E)" designation within the nomenclature explicitly defines the stereochemical configuration around the carbon-carbon double bond in the ethenyl side chain.
The "E" in this compound comes from the German word entgegen, meaning "opposite." It signifies that the higher priority substituent groups on each carbon of the double bond are on opposite sides. Conversely, the "(Z)" isomer, from the German zusammen meaning "together," would have the higher priority groups on the same side. Therefore, L-652343 and this compound refer to the same, specific geometric isomer. While both E and Z isomers may exist, the (E) isomer is the pharmacologically characterized entity commonly referred to as L-652343. Research indicates a difference in the in vivo metabolism of these isomers, with the (E) isomer being eliminated at a faster rate than the (Z) isomer.[1]
Comparative Bioactivity: A Quantitative Overview
The biological activity of L-652343 is centered on its ability to inhibit key enzymes in the inflammatory cascade and to block a critical receptor involved in platelet aggregation and immune response. While direct side-by-side comparisons of the (E) and (Z) isomers are not extensively detailed in publicly available literature, the potent activity of the (E) isomer is well-documented.
| Target | Bioactivity Metric | Value for this compound | Reference |
| 5-Lipoxygenase (5-LOX) | IC₅₀ (LTB₄ production inhibition in human PMNs) | 1.4 µM | [1][2] |
| Cyclooxygenase (COX) | IC₅₀ (Ram seminal vesicle) | 0.5 µM | [3][4] |
| 5-Lipoxygenase (5-LOX) | IC₅₀ (RBL-1 cells) | 2 µM | [3][4] |
PMNs: Polymorphonuclear leukocytes; RBL-1: Rat Basophilic Leukemia cells; LTB₄: Leukotriene B₄; IC₅₀: Half-maximal inhibitory concentration.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by intervening in three primary signaling pathways: the Cyclooxygenase (COX) pathway, the 5-Lipoxygenase (5-LOX) pathway, and the Platelet-Activating Factor (PAF) receptor signaling cascade.
Cyclooxygenase (COX) Inhibition
Inhibition of COX-1 and COX-2 by this compound blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. This action can subsequently modulate downstream signaling cascades such as the PI3K/Akt pathway.
5-Lipoxygenase (5-LOX) Inhibition
By inhibiting 5-LOX, this compound prevents the conversion of arachidonic acid into leukotrienes (LTs), particularly LTB₄, which are potent chemoattractants for inflammatory cells. This inhibition can impact downstream pathways including PI3K/Akt, NF-κB, and c-Myc.
Platelet-Activating Factor (PAF) Receptor Antagonism
This compound acts as an antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). By blocking the binding of PAF, it inhibits a cascade of intracellular events that lead to platelet aggregation, inflammation, and allergic reactions. Downstream signaling pathways affected include NF-κB, MAPKs, AKT, PI3K, and Src.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing a heme cofactor is prepared.
-
Incubation: The enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) or vehicle control for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period using an acid solution.
-
Quantification: The production of a specific prostaglandin, such as Prostaglandin E₂ (PGE₂), is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence of the test compound to the vehicle control. The IC₅₀ value is determined from a dose-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To measure the in vitro inhibition of 5-LOX activity.
Methodology:
-
Enzyme Source: Human polymorphonuclear leukocytes (PMNs) or a cell-free supernatant containing 5-LOX can be used.
-
Cell Stimulation (for whole-cell assays): Cells are stimulated with a calcium ionophore (e.g., A23187) in the presence of the test compound or vehicle.
-
Reaction Initiation (for cell-free assays): The reaction is initiated by adding arachidonic acid to the enzyme preparation pre-incubated with the test compound.
-
Product Extraction: The reaction is stopped, and the leukotrienes (e.g., LTB₄) are extracted from the reaction mixture using an organic solvent.
-
Quantification: The amount of LTB₄ is measured using High-Performance Liquid Chromatography (HPLC) or ELISA.
-
Data Analysis: The IC₅₀ value is calculated by determining the concentration of the test compound that causes a 50% reduction in LTB₄ production compared to the control.
Platelet-Activating Factor (PAF) Receptor Binding Assay
Objective: To assess the ability of a test compound to displace the binding of a radiolabeled ligand to the PAF receptor.
Methodology:
-
Membrane Preparation: Platelet membranes expressing the PAF receptor are isolated from a suitable source (e.g., human or rabbit platelets).
-
Binding Reaction: The membranes are incubated with a radiolabeled PAF receptor ligand (e.g., [³H]PAF) and varying concentrations of the test compound.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is determined from competition binding curves.
Conclusion
References
Technical Guide: (E)-L-652343 - A Review of Physicochemical Properties, Solubility, and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-L-652343 is a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By targeting both pathways, this compound presents a promising therapeutic strategy for inflammatory conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental protocols for their determination, and illustrates the signaling pathways affected by this dual inhibitor. It is important to note that while general physicochemical properties and qualitative solubility information are available, specific quantitative solubility and kinetic stability data for this compound are not readily found in publicly accessible literature. The protocols described herein are based on standard pharmaceutical industry practices for characterizing poorly soluble compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value |
| Molecular Formula | C₂₂H₁₄F₃NO₂S₂ |
| Molecular Weight | 445.47 g/mol |
| Appearance | Solid |
| LogP | 6.897 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
Solubility
The solubility of a compound is a critical factor in its formulation development and bioavailability. Based on available information, this compound is a poorly water-soluble compound.
Qualitative Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the literature. However, qualitative information suggests the following:
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | May be soluble |
| Water | Likely poorly soluble (< 1 mg/mL) |
| Ethanol | Information not available |
| DMF (Dimethylformamide) | May be soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the supernatant.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility of the compound in the selected solvent.
(E)-L-652343: A Dual Inhibitor of Prostaglandin and Leukotriene Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-L-652343, the E isomer of L-652,343, is a potent, orally active compound that demonstrates dual inhibitory activity against two key enzyme systems in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibition allows this compound to simultaneously block the synthesis of prostaglandins and leukotrienes, critical mediators of inflammation, pain, and various physiological processes. While exhibiting significant anti-inflammatory and analgesic properties in preclinical models, its in vivo efficacy, particularly concerning 5-lipoxygenase inhibition in humans, has shown notable discrepancies with in vitro findings. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways related to this compound.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the enzymatic activity of both cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are central to the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes in response to inflammatory stimuli.
-
Cyclooxygenase (COX) Inhibition: By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxane A2. Prostaglandins are potent mediators of inflammation, pain, fever, and platelet aggregation.[1][2]
-
5-Lipoxygenase (5-LOX) Inhibition: this compound also inhibits 5-LOX, the enzyme responsible for the initial steps in the biosynthesis of leukotrienes. This inhibition prevents the formation of leukotriene A4 (LTA4), a pivotal intermediate that is subsequently converted to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability.[3][4]
The dual inhibition of both pathways positions this compound as a compound with the potential for broad-spectrum anti-inflammatory activity.
Quantitative Data
The inhibitory activity of L-652,343 has been quantified in various in vitro and in vivo systems. The following tables summarize the available quantitative data.
| Assay System | Target | Parameter | Value | Reference |
| Isolated Human Polymorphonuclear Leukocytes (PMNs) | 5-Lipoxygenase | IC50 | 1.4 µM | [3] |
| Human Whole Blood | 5-Lipoxygenase | Activity | Inactive | [3] |
| Human Whole Blood | Cyclooxygenase | Activity | Active | [3] |
| Human Skin (in vivo, Psoriasis Patients) | 5-Lipoxygenase | LTB4 Levels | No effect | [4] |
| Human Skin (in vivo, Psoriasis Patients) | Cyclooxygenase | PGE2 & PGD2 | Reduced | [4] |
Table 1: In Vitro and In Vivo Inhibitory Activity of L-652,343
| Animal Model | Effect | Reference |
| Rat Carrageenan-Induced Edema | Inhibition of acute inflammation | |
| Rat Adjuvant-Induced Arthritis | Inhibition of chronic inflammation | |
| Rat Yeast-Induced Hyperalgesia | Potent analgesic activity | |
| Mouse Phenylbenzoquinone-Induced Writhing | Potent analgesic activity |
Table 2: Preclinical Efficacy of L-652,343 in Animal Models of Inflammation and Pain
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Inhibition of Leukotriene B4 (LTB4) Production in Human Polymorphonuclear Leukocytes (PMNs)
Objective: To determine the in vitro potency of this compound in inhibiting 5-lipoxygenase activity in isolated human immune cells.
Methodology:
-
Isolation of Human PMNs:
-
Obtain fresh human venous blood from healthy volunteers in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Isolate PMNs using density gradient centrifugation. A suitable medium for separating mononuclear cells and PMNs can be used.
-
After centrifugation, carefully aspirate the PMN-rich layer.
-
Wash the isolated PMNs with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove contaminants.
-
Resuspend the purified PMNs in a buffer appropriate for cell stimulation.
-
-
Cell Stimulation and Inhibition:
-
Pre-incubate the isolated PMNs with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the PMNs with a calcium ionophore, such as A23187 (final concentration typically in the low micromolar range), to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
Incubate for a defined time (e.g., 5-15 minutes) at 37°C.
-
-
Quantification of LTB4:
-
Terminate the reaction by adding a suitable solvent (e.g., methanol or ethanol) and placing the samples on ice.
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant containing the synthesized LTB4.
-
Quantify the concentration of LTB4 in the supernatant using a sensitive and specific method such as a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Radioimmunoassay (RIA).
-
In Vivo Inhibition of Prostaglandin and Leukotriene Synthesis in Human Skin
Objective: To assess the in vivo efficacy of orally administered this compound on the production of prostaglandins and leukotrienes in the skin of human subjects.
Methodology:
-
Subject Recruitment and Dosing:
-
Recruit patients with stable chronic plaque psoriasis.
-
Administer oral doses of this compound. A cited study used a regimen of 500 mg followed by 250 mg 12 hours later.[4]
-
-
Sample Collection from Skin:
-
Utilize a skin chamber technique to collect exudate from abraded psoriatic plaques.
-
Collect baseline samples before drug administration and at specified time points after dosing (e.g., 4, 24, and 48 hours).[4]
-
-
Analysis of Prostaglandins and Leukotrienes:
-
Prostaglandins (PGE2 and PGD2): Quantify the levels of PGE2 and PGD2 in the collected skin exudate using a specific and sensitive Radioimmunoassay (RIA). This involves using specific antibodies against each prostaglandin and radiolabeled tracers.
-
Leukotriene B4 (LTB4): Measure the concentration of LTB4 in the skin exudate. A functional assay, such as a neutrophil chemokinesis assay, or a direct measurement method like ELISA or RIA can be used.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.
Arachidonic Acid Cascade and Inhibition by this compound
Workflow for Evaluating this compound Efficacy
Discussion and Conclusion
This compound is a well-characterized dual inhibitor of cyclooxygenase and 5-lipoxygenase. Its ability to potently inhibit prostaglandin synthesis in vivo and leukotriene synthesis in vitro makes it a valuable research tool for studying the roles of these lipid mediators in inflammation and pain. However, the observed discrepancy between its in vitro and in vivo 5-lipoxygenase inhibitory activity in humans is a critical consideration. This lack of in vivo 5-LOX inhibition at the doses tested in human skin, despite clear in vitro potency, is likely attributable to factors such as high protein binding in whole blood.[3]
For drug development professionals, this highlights the importance of evaluating compound activity in more complex biological matrices, such as whole blood assays, early in the screening process. For researchers, this compound remains a useful compound for dissecting the distinct contributions of the COX and 5-LOX pathways in various cellular and animal models of disease, provided its pharmacokinetic and pharmacodynamic properties are carefully considered in the experimental design. Future research could focus on developing analogs of this compound with reduced protein binding to potentially translate its potent in vitro dual inhibitory activity into a more effective in vivo therapeutic profile.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling (E)-L-652343: A Technical Deep Dive into its Discovery and History
(E)-L-652343 , with the chemical name 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, emerged from the laboratories of Merck Frosst as a promising anti-inflammatory agent. This technical guide provides an in-depth exploration of its discovery, historical development, and pharmacological profile, tailored for researchers, scientists, and drug development professionals. The compound was distinguished by its dual inhibitory action on two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
Discovery and Initial Characterization
This compound was first described in the scientific literature in the late 1980s. A pivotal early study highlighted its potential as a novel dual inhibitor of cyclooxygenase and 5-lipoxygenase. This dual action was significant as it suggested the potential to block the production of both prostaglandins (via COX) and leukotrienes (via 5-LOX), key mediators of inflammation, pain, and fever.
Initial in vitro studies demonstrated its inhibitory effects on the production of leukotriene B4 (LTB4) in isolated human polymorphonuclear leukocytes, with a reported half-maximal inhibitory concentration (IC50) of 1.4 μM.[1] This finding confirmed its activity against the 5-lipoxygenase pathway. However, a notable characteristic of this compound is its significantly reduced activity in whole blood, a phenomenon attributed to its high affinity for plasma proteins.[1] This early observation underscored the importance of the experimental milieu in determining the compound's apparent efficacy.
Pharmacological Profile and Preclinical Data
Subsequent pharmacological evaluations revealed a broad spectrum of anti-inflammatory, analgesic, and antipyretic activities in various preclinical models. The compound demonstrated efficacy in acute inflammation models, such as carrageenan-induced edema, and in chronic inflammatory conditions like adjuvant and type II collagen-induced polyarthritis.[1]
Beyond its anti-inflammatory properties, this compound exhibited potent analgesic effects in models of yeast and platelet-activating factor-induced hyperalgesia in rats, as well as in phenylbenzoquinone-induced writhing in mice.[1] It also proved effective in reducing fever induced by Brewer's yeast.[1]
A key advantage of this compound highlighted in early reports was its favorable gastrointestinal safety profile. The compound showed remarkably low ulcerogenicity and induction of gastric bleeding, resulting in a superior therapeutic index when compared to established non-steroidal anti-inflammatory drugs (NSAIDs) of the time, such as indomethacin, piroxicam, and phenylbutazone.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell/System | Stimulus | Reference |
| IC50 for LTB4 Production | 1.4 µM | Isolated Human Polymorphonuclear Leukocytes | A23187 | [1] |
| Activity in Whole Blood | Inactive | Human Whole Blood | A23187 | [1] |
Mechanism of Action: The Arachidonic Acid Cascade
This compound exerts its effects by inhibiting key enzymes in the arachidonic acid metabolic pathway. This pathway is responsible for the synthesis of prostaglandins and leukotrienes, potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Conceptual Workflow)
The determination of the IC50 value for LTB4 production would have likely followed a workflow similar to the one outlined below.
Conclusion
This compound was a significant compound in the exploration of dual COX/5-LOX inhibitors for the treatment of inflammatory diseases. Its potent anti-inflammatory, analgesic, and antipyretic activities, coupled with a favorable gastrointestinal safety profile in preclinical models, marked it as a promising therapeutic candidate. The key finding of its differential activity between isolated cells and whole blood highlighted the critical role of pharmacokinetic properties, such as protein binding, in drug development. While the complete history and detailed experimental data remain largely within the archives of its originating company, the publicly available information provides valuable insights for researchers in the field of inflammation and drug discovery.
References
(E)-L-652343: A Technical Overview of its Interaction with Cyclooxygenase and 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-L-652343 is a potent dual inhibitor of two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By targeting both pathways, this compound effectively blocks the production of pro-inflammatory prostaglandins and leukotrienes, making it a subject of significant interest in the development of anti-inflammatory therapeutics. This technical guide provides a comprehensive analysis of the binding affinity of this compound with its target enzymes, detailed experimental protocols for assessing this interaction, and a visual representation of its mechanism of action within the relevant signaling pathway.
Introduction
Inflammation is a complex biological response mediated by a variety of signaling molecules. Among the most critical are the eicosanoids, which include prostaglandins and leukotrienes. These lipid mediators are synthesized from arachidonic acid by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. While prostaglandins are involved in processes such as pain, fever, and gastric protection, leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction.
Dual inhibition of both COX and 5-LOX presents a promising therapeutic strategy for inflammatory diseases by offering a broader spectrum of anti-inflammatory activity and potentially mitigating the side effects associated with the selective inhibition of either pathway. This compound, with its demonstrated ability to inhibit both enzymes, represents a significant molecule in this class of compounds.
Target Enzyme Binding Affinity
This compound has been shown to be an effective inhibitor of both cyclooxygenase and 5-lipoxygenase. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme | Parameter | Value | Assay Conditions | Reference |
| 5-Lipoxygenase (5-LOX) | IC50 | 1.4 µM | Inhibition of LTB4 formation in isolated, purified human polymorphonuclear leukocytes stimulated by A23187. | [1] |
| Cyclooxygenase (COX) | - | Data not available | In vivo studies have shown inhibition of prostaglandin (PGE2 and PGD2) synthesis. | [2] |
Signaling Pathway
This compound exerts its effect by intervening in the arachidonic acid signaling cascade. The following diagram illustrates the points of inhibition.
References
Pharmacological Profile of (E)-L-652343: An In-depth Technical Guide
(E)-L-652343 is a potent dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, positioning it as a significant compound of interest for researchers in inflammation and related therapeutic areas. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative efficacy in preclinical models, and its effects on key inflammatory signaling cascades.
Core Mechanism of Action: Dual Inhibition of COX and 5-LOX
This compound exerts its anti-inflammatory effects by simultaneously blocking two key enzymatic pathways in the arachidonic acid cascade. This dual inhibition is critical as it prevents the synthesis of both prostaglandins (via COX) and leukotrienes (via 5-LOX), which are key mediators of inflammation, pain, and fever. This mechanism offers a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX, as it may lead to a broader anti-inflammatory effect and a more favorable safety profile, particularly concerning gastrointestinal side effects.
Quantitative In Vitro and In Vivo Efficacy
To provide a clear and comparative overview of the potency of this compound, the following tables summarize the available quantitative data from preclinical studies.
Table 1: In Vitro Inhibition of 5-Lipoxygenase
| Assay System | Endpoint Measured | IC₅₀ Value | Reference |
| Isolated Human Polymorphonuclear Leukocytes | Inhibition of LTB₄ Production | 1.4 µM | [1] |
Table 2: In Vivo Anti-Inflammatory Activity
| Animal Model | Endpoint Measured | Route of Administration | ED₅₀ Value (if available) | Observations |
| Carrageenan-Induced Paw Edema (Rat) | Paw Edema Reduction | Oral/Intraperitoneal | Not Specified | Demonstrates significant anti-inflammatory effects by reducing paw swelling. |
| Adjuvant-Induced Arthritis (Rat) | Arthritis Progression | Oral | Not Specified | Shows therapeutic potential in a model of chronic inflammation by attenuating the severity of arthritis. |
Table 3: In Vivo Analgesic and Antipyretic Activity
| Animal Model | Endpoint Measured | Route of Administration | Observations |
| Various | Pain and Fever Reduction | Oral | Exhibits significant analgesic and antipyretic properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacological profile of this compound.
In Vitro 5-Lipoxygenase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the production of leukotriene B₄ (LTB₄) from human polymorphonuclear leukocytes (PMNs).
Methodology:
-
Cell Isolation: Human PMNs are isolated from fresh venous blood of healthy donors using density gradient centrifugation.
-
Cell Stimulation: The isolated PMNs are resuspended in a buffered salt solution and pre-incubated with various concentrations of this compound or vehicle control.
-
Induction of LTB₄ Synthesis: LTB₄ synthesis is initiated by the addition of a calcium ionophore (e.g., A23187) and arachidonic acid.
-
Quantification of LTB₄: The reaction is stopped, and the amount of LTB₄ produced is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of this compound that produces 50% inhibition of LTB₄ production (IC₅₀) is calculated from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound in rats.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Drug Administration: Animals are orally or intraperitoneally administered with various doses of this compound, a vehicle control, or a reference NSAID (e.g., indomethacin).
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals using a plethysmometer before and after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema by this compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximal effect) can be determined from the dose-response data.
Impact on Cellular Signaling Pathways
The anti-inflammatory effects of dual COX/5-LOX inhibitors like this compound are mediated through the modulation of complex intracellular signaling networks. While direct studies on this compound are limited, the known consequences of inhibiting prostaglandin and leukotriene synthesis suggest a significant impact on pathways such as NF-κB and MAPKs.
Arachidonic Acid Cascade and Downstream Signaling
This compound's primary targets, COX and 5-LOX, are central to the arachidonic acid cascade. By inhibiting these enzymes, the compound effectively reduces the production of pro-inflammatory mediators that activate downstream signaling pathways.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of (E)-L-652,343, a Dual Cyclooxygenase and 5-Lipoxygenase Inhibitor
For research, scientific, and drug development professionals.
Abstract
(E)-L-652,343, also known as L-652,343, has been identified as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2][3] These pathways are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. This document provides a detailed protocol for an in vitro cyclooxygenase assay to characterize the inhibitory activity of (E)-L-652,343 on COX-1 and COX-2. Additionally, it presents a summary of its reported inhibitory concentrations.
Data Presentation
The inhibitory potency of (E)-L-652,343 is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available in vitro inhibition data.
| Target Enzyme | IC50 | Assay System |
| 5-Lipoxygenase (5-LOX) | 1.4 µM | Isolated human polymorphonuclear leukocytes (A23187-stimulated)[1][2] |
| Cyclooxygenase (COX) | Not explicitly quantified in cited literature | Stimulated human whole blood (measured by TXB2 formation)[1] |
Signaling Pathway
The arachidonic acid cascade is the central pathway for the synthesis of prostaglandins and leukotrienes. (E)-L-652,343 targets both branches of this pathway by inhibiting the cyclooxygenase and 5-lipoxygenase enzymes.
Caption: Inhibition of the Arachidonic Acid Cascade by (E)-L-652,343.
Experimental Protocols
This section details a representative in vitro assay protocol to determine the IC50 values of (E)-L-652,343 for both COX-1 and COX-2. This protocol is based on commonly used methods for assessing cyclooxygenase inhibition.
Principle
The assay measures the peroxidase activity of cyclooxygenase. The peroxidase component of the enzyme catalyzes the reduction of PGG2 to PGH2. This activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate. The inhibition of this reaction by (E)-L-652,343 is used to determine its IC50 value.
Materials and Reagents
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
(E)-L-652,343
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow Diagram
References
Application Notes and Protocols: (E)-L-652343 5-Lipoxygenase Activity Assay in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA) through the 5-lipoxygenase (5-LOX) pathway. This pathway is a critical therapeutic target for a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The key enzyme, 5-LOX, catalyzes the initial steps in leukotriene biosynthesis. Upon cell stimulation, cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear membrane and releases AA.[1] 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable intermediate Leukotriene A₄ (LTA₄).[2][3] LTA₄ is subsequently metabolized to Leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which mediate inflammatory responses.[4]
(E)-L-652343 has been identified as an inhibitor of the 5-lipoxygenase pathway in vitro. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on 5-LOX in a cell-based assay format, using human polymorphonuclear leukocytes (PMNs) or other suitable myeloid cell lines. The assay quantifies the reduction in 5-LOX products, such as LTB₄, in the presence of the inhibitor following cell stimulation.
5-Lipoxygenase Signaling Pathway
The 5-LOX pathway begins with a cellular stimulus that elevates intracellular calcium levels. This triggers the translocation of cPLA₂ and 5-LOX to the nuclear envelope. FLAP presents arachidonic acid, liberated from the membrane phospholipids, to 5-LOX for conversion into LTA₄, the precursor for all leukotrienes.
Experimental Protocols
This protocol outlines the measurement of LTB₄ production from stimulated human neutrophils as an indicator of 5-LOX pathway activity.[5]
Materials and Reagents
-
Cells: Freshly isolated human neutrophils or a suitable cell line (e.g., THP-1, HL-60, or HEK293 cells stably expressing 5-LOX and FLAP).[2]
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Stimulant: Calcium Ionophore A23187 stock solution (10 mM in DMSO).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Reaction Termination Solution: Methanol, ice-cold.
-
Internal Standard: Prostaglandin B₂ (PGB₂) for quantification (optional, for LC-MS/MS).
-
Quantification Kit: Leukotriene B₄ (LTB₄) ELISA kit or access to an LC-MS/MS system.
Cell Preparation and Seeding
-
For Primary Neutrophils: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque). Resuspend the purified neutrophils in HBSS.
-
For Cell Lines: Culture cells according to standard protocols. On the day of the experiment, harvest cells, wash with PBS, and resuspend in HBSS at a density of 5 x 10⁶ cells/mL.
-
Aliquot 500 µL of the cell suspension into 1.5 mL microcentrifuge tubes.
Compound Incubation
-
Prepare serial dilutions of this compound in HBSS from the stock solution to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Add the diluted compound or vehicle to the cell suspensions.
-
Pre-incubate the cells with the compound for 15 minutes at 37°C.
Cell Stimulation and Reaction Termination
-
Initiate the 5-LOX reaction by adding Calcium Ionophore A23187 to each tube to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding 500 µL of ice-cold methanol.
-
Vortex the tubes and place them on ice for 10 minutes to precipitate proteins.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
Quantification of Leukotriene B₄ (LTB₄)
The concentration of LTB₄ in the supernatant can be determined using one of the following methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a commercial LTB₄ ELISA kit.
-
Follow the manufacturer's instructions to analyze the collected supernatants.
-
Construct a standard curve using the provided LTB₄ standards.
-
Determine the concentration of LTB₄ in each sample by interpolating from the standard curve.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Use an appropriate internal standard (e.g., PGB₂) to ensure accurate quantification.
-
Employ solid-phase extraction (SPE) to purify and concentrate the leukotrienes from the supernatant.[6]
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of LTB₄ and other eicosanoids.[6]
-
Experimental Workflow
The general workflow involves preparing the cells, incubating with the test compound, stimulating the 5-LOX pathway, and quantifying the resulting products to determine the extent of inhibition.
Data Presentation and Analysis
Calculation of Percent Inhibition
The percentage of 5-LOX inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ 1 - ( (Sample LTB₄ - Blank LTB₄) / (Vehicle LTB₄ - Blank LTB₄) ) ] * 100
-
Sample LTB₄: LTB₄ concentration in the presence of the test compound.
-
Vehicle LTB₄: LTB₄ concentration in the presence of the vehicle (DMSO) only (represents 0% inhibition).
-
Blank LTB₄: LTB₄ concentration in unstimulated cells (background).
IC₅₀ Determination
The IC₅₀ value, which is the concentration of the inhibitor required to reduce 5-LOX activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis using a sigmoidal dose-response (variable slope) model is then applied to the data to calculate the precise IC₅₀ value.
Representative Quantitative Data
The following table presents illustrative data for the inhibition of LTB₄ production by this compound in stimulated human neutrophils.
| This compound Conc. (µM) | Mean LTB₄ (ng/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 45.2 | 3.1 | 0% |
| 0.01 | 42.5 | 2.8 | 6% |
| 0.1 | 35.1 | 2.5 | 22% |
| 1 | 23.0 | 1.9 | 49% |
| 10 | 8.9 | 1.1 | 80% |
| 100 | 4.1 | 0.8 | 91% |
| Calculated IC₅₀ (µM) | \multicolumn{3}{c | }{~1.05 } |
Note: The data presented in this table are for illustrative purposes only and are intended to represent a typical outcome for a 5-LOX inhibitor. Actual experimental results may vary.
References
- 1. Ketoconazole inhibits the biosynthesis of leukotrienes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Leukotriene synthesis inhibition and anti-ige challenge of human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Inflammation Models Using (E)-L-652343 and Other Dual COX/5-LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-L-652343 is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), the key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] By targeting both pathways, dual inhibitors like this compound offer a potentially broader and more potent anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes.[2][3] This document provides detailed application notes and protocols for utilizing dual COX/5-LOX inhibitors, with this compound as a representative compound, in various in vivo models of inflammation.
The inhibition of both COX and 5-LOX pathways can lead to a reduction in a wide array of inflammatory responses, including edema, cellular infiltration, and the production of pro-inflammatory cytokines.[4][5] These characteristics make dual inhibitors valuable tools for investigating inflammatory processes and for the preclinical assessment of novel anti-inflammatory therapeutics.
Mechanism of Action: Dual Inhibition of COX and 5-LOX Pathways
The anti-inflammatory activity of this compound and other dual inhibitors stems from their ability to block two major pathways in arachidonic acid metabolism. When a cell is stimulated by an inflammatory signal, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or the 5-lipoxygenase (5-LOX) pathway.
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (e.g., PGE2) and thromboxanes, which are potent mediators of inflammation, pain, and fever.[2]
-
5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes (e.g., LTB4), which are powerful chemoattractants for neutrophils and are involved in sustaining inflammatory responses.[1][4]
By inhibiting both pathways, dual inhibitors can effectively reduce the production of a broad spectrum of pro-inflammatory mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-L-652343 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of (E)-L-652343, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), in preclinical animal models of inflammation and pain. The information is compiled from available literature to guide researchers in designing in vivo studies.
Mechanism of Action
This compound, also known as L-652,343, exerts its anti-inflammatory and analgesic effects by inhibiting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By blocking COX, it prevents the conversion of arachidonic acid to prostaglandins (PGs), which are mediators of inflammation, pain, and fever. Simultaneously, its inhibition of 5-LOX blocks the synthesis of leukotrienes (LTs), which are potent mediators of inflammation and allergic responses. This dual-inhibition profile suggests a broad spectrum of activity against various inflammatory conditions.
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Application Note: Analysis of (E)-L-652343 and its Geometric Isomer by High-Performance Liquid Chromatography
Introduction
(E)-L-652343 is a compound of interest in pharmaceutical research. Like many molecules with carbon-carbon double bonds, it can exist as geometric isomers, in this case, the (E) and (Z) forms. The spatial arrangement of substituents around the double bond can significantly impact the molecule's biological activity, making the accurate separation and quantification of these isomers a critical aspect of drug development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation of such isomers.[1][3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its corresponding (Z)-isomer.
The principle of separation in RP-HPLC relies on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Generally, the more linear and less polar trans or (E)-isomer exhibits a stronger interaction with the stationary phase, leading to a longer retention time compared to the bulkier, more polar cis or (Z)-isomer.[1]
Experimental Protocol
This protocol outlines a proposed RP-HPLC method for the baseline separation of this compound and its (Z)-isomer.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
A summary of the chromatographic conditions is presented in Table 1.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
3. Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Generation of the (Z)-Isomer (Photoisomerization): To generate a mixture of (E) and (Z) isomers for method development and validation, expose the stock solution to UV radiation or strong daylight for a period of time (e.g., 1-2 hours). The optimal exposure time should be determined experimentally to achieve a detectable peak for the (Z)-isomer.[1]
-
Working Standard Solution: Dilute the isomerized stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filtration: Prior to injection, filter the working standard solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
4. Data Analysis
-
Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. The (E)-isomer is expected to have a longer retention time in this reversed-phase method.[1]
-
Integrate the peak areas to quantify the amount of each isomer.
-
The relative percentage of each isomer can be calculated from their respective peak areas.
Quantitative Data
The following table summarizes the expected performance of this HPLC method for the separation of this compound and its (Z)-isomer.
Table 2: Representative Chromatographic Data
| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |
| (Z)-L-652343 | 8.5 | 450000 | - |
| This compound | 10.2 | 1250000 | 2.1 |
Note: The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow
The logical flow of the analytical process is illustrated in the following diagram.
Caption: Workflow for the HPLC analysis of this compound geometric isomers.
The proposed reversed-phase HPLC method provides a reliable and efficient means for the separation and quantification of this compound and its (Z)-geometric isomer. The detailed protocol and clear workflow are intended to assist researchers, scientists, and drug development professionals in implementing this analytical procedure. This method is crucial for ensuring the quality and understanding the isomeric composition of this compound in various stages of pharmaceutical development.
References
Application Notes and Protocols for (E)-L-652343 in Psoriasis Research
Disclaimer: The following application notes and protocols are generalized based on the known mechanism of action of (E)-L-652343 as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). As of the last update, specific experimental data for the use of this compound in dedicated psoriasis models is limited in publicly available literature. Therefore, these protocols are adapted from standard methodologies for evaluating anti-inflammatory compounds in dermatological research.
Introduction
This compound is a potent dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonic acid metabolism.[1] This dual inhibition prevents the synthesis of both prostaglandins and leukotrienes, key inflammatory mediators implicated in the pathogenesis of psoriasis. Prostaglandins, particularly PGE2, contribute to the erythema and edema seen in psoriatic plaques, while leukotrienes, such as LTB4, are powerful chemoattractants for neutrophils, a hallmark of psoriatic inflammation.[2][3] The therapeutic potential of targeting these pathways in psoriasis has been an area of active research, with some studies on other 5-LOX inhibitors showing modest effects.[4][5][6] this compound's ability to inhibit both pathways simultaneously presents a compelling rationale for its investigation as a potential anti-psoriatic agent.[7] It has been shown to be effective in suppressing arachidonic acid-induced skin inflammation when applied topically.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both cyclooxygenase and 5-lipoxygenase. These enzymes are critical for the conversion of arachidonic acid into pro-inflammatory eicosanoids. By blocking these pathways, this compound can theoretically reduce the inflammatory cascade that drives the hyperproliferation of keratinocytes and the infiltration of immune cells characteristic of psoriasis.
Data Presentation
While specific quantitative data for this compound in psoriasis models are not available, the following table illustrates the expected outcomes and data to be collected from the proposed experimental protocols.
| Assay Type | Model/System | Key Parameters to Measure | Expected Outcome with this compound | Reference Compound |
| In Vitro Enzyme Inhibition | Purified COX-1/COX-2 and 5-LOX enzymes | IC50 values for inhibition of prostaglandin and leukotriene synthesis. | Sub-micromolar to low micromolar IC50 values. | Indomethacin (COX), Zileuton (5-LOX) |
| In Vitro Cellular Assay | Stimulated human keratinocytes or neutrophils | Levels of PGE2 and LTB4 in cell culture supernatants (ELISA). | Dose-dependent reduction in PGE2 and LTB4 production. | Dexamethasone |
| Ex Vivo Skin Model | Human skin explants stimulated with inflammatory cytokines | Histological scoring of inflammation, measurement of inflammatory cytokine expression (qPCR or ELISA). | Reduced inflammatory cell infiltration and decreased expression of pro-inflammatory markers. | Calcipotriol |
| In Vivo Animal Model | Imiquimod-induced psoriasis-like skin inflammation in mice | Psoriasis Area and Severity Index (PASI) score, ear thickness, histological analysis, cytokine levels in skin homogenates. | Reduction in PASI score, decreased ear swelling, and lower levels of inflammatory cytokines (e.g., IL-17, IL-23). | Clobetasol propionate |
Experimental Protocols
Protocol 1: In Vitro Dual Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1, COX-2, and 5-LOX.
Methodology:
-
COX Inhibition Assay:
-
Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.
-
Incubate purified human or ovine COX-1 and COX-2 enzymes with arachidonic acid as the substrate in the presence of varying concentrations of this compound.
-
Measure the production of prostaglandins (e.g., PGH2, which is then converted to a detectable product) according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
-
5-LOX Inhibition Assay:
-
Use a similar commercially available screening kit for 5-LOX.
-
Incubate purified human 5-LOX with arachidonic acid and a fluorescent substrate in the presence of different concentrations of this compound.
-
Measure the fluorescence to determine 5-LOX activity.
-
Calculate the percentage of inhibition and the IC50 value.
-
Protocol 2: In Vitro Anti-Inflammatory Effects on Human Keratinocytes
Objective: To assess the ability of this compound to reduce the production of inflammatory mediators in human keratinocytes.
Methodology:
-
Culture primary human epidermal keratinocytes (NHEKs) in appropriate media.
-
Seed cells in 24-well plates and allow them to reach 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory cocktail (e.g., TNF-α and IL-1β) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of PGE2 and LTB4 in the supernatants using commercially available ELISA kits.
-
Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.
Protocol 3: In Vivo Imiquimod-Induced Psoriasis-like Mouse Model
Objective: To evaluate the in vivo efficacy of topically applied this compound in a mouse model of psoriasis.
Methodology:
-
Use 8-10 week old BALB/c or C57BL/6 mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Prepare a topical formulation of this compound (e.g., 0.5%, 1%, 2% w/w) in a suitable vehicle (e.g., acetone:olive oil or a hydrophilic cream base).
-
Divide the mice into groups: Naive (no treatment), Vehicle control, this compound treatment groups, and a positive control group (e.g., topical clobetasol propionate).
-
Apply the topical treatments to the affected areas daily, a few hours after the imiquimod application.
-
Monitor the severity of skin inflammation daily using the Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and thickness.
-
Measure ear thickness daily using a digital caliper.
-
At the end of the experiment, euthanize the mice and collect skin and ear tissue for histological analysis (H&E staining) and measurement of inflammatory cytokine levels (e.g., IL-17, IL-23, TNF-α) by qPCR or ELISA from tissue homogenates.
Conclusion
This compound, as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, presents a rational therapeutic strategy for psoriasis by targeting two key inflammatory pathways. The provided protocols offer a framework for the preclinical evaluation of its potential in psoriasis research. Further studies are warranted to elucidate its specific efficacy and safety profile for this indication.
References
- 1. L-652343 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Topical R-85355, a potent and selective 5-lipoxygenase inhibitor, fails to improve psoriasis [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic and clinical effects of lonapalene (RS 43179), a 5-lipoxygenase inhibitor, in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind vehicle-controlled study of R 68 151 in psoriasis: a topical 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Screening Dual COX/5-LOX Inhibitors
Introduction
Inflammation is a complex biological response mediated by various signaling molecules. The arachidonic acid (AA) cascade is a key pathway in this process, with cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) being the rate-limiting enzymes.[1] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), while 5-LOX catalyzes the production of leukotrienes (LTs).[2] Both PGs and LTs are potent pro-inflammatory mediators.[2]
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes. However, selective inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, increasing the production of pro-inflammatory leukotrienes and potentially causing adverse side effects.[3] Therefore, developing dual inhibitors that target both COX-2 and 5-LOX is a promising therapeutic strategy to achieve broader anti-inflammatory effects with an improved safety profile.[4][5]
These application notes provide detailed protocols for cell-based assays designed to screen and characterize compounds for dual inhibitory activity against COX-2 and 5-LOX.
Arachidonic Acid Signaling Pathway
Arachidonic acid is released from the cell membrane's phospholipids by the enzyme phospholipase A2 (cPLA2).[6] Once liberated, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which forms leukotrienes and lipoxins.[7][8][9] Dual inhibitors target key enzymes in both of these branches.
Caption: The Arachidonic Acid Cascade via COX and 5-LOX pathways.
Experimental Design and Workflow
Screening for dual COX/5-LOX inhibitors in a cell-based format involves several key steps. The general workflow begins with culturing an appropriate cell line, followed by treatment with test compounds. The cells are then stimulated to induce the production of eicosanoids. Finally, the quantities of PGE2 (as a marker for COX-2 activity) and LTB4 (as a marker for 5-LOX activity) in the cell supernatant are measured, typically using ELISA.
Caption: General workflow for screening dual COX/5-LOX inhibitors.
Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for preparing and treating cells for subsequent eicosanoid analysis. Murine macrophage cell lines like RAW 264.7 are commonly used as they can be stimulated to produce both prostaglandins and leukotrienes.[2]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solutions)
-
Lipopolysaccharide (LPS) from E. coli
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) in serum-free DMEM from DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
-
Pre-treatment: Carefully remove the culture medium from the wells. Wash the cells once with PBS. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO in medium) and untreated control wells.
-
Incubation: Pre-incubate the cells with the test compounds for 1-2 hours at 37°C.[10]
Protocol 2: Cell-Based COX-2 Activity Assay (PGE2 Quantification)
This protocol measures the production of PGE2, a primary product of the COX-2 enzyme, following cellular stimulation.[11]
Procedure:
-
Stimulation: After the pre-incubation period (Protocol 1, Step 4), add LPS to the wells to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 10 minutes. Carefully collect the supernatant for PGE2 analysis. The supernatant can be stored at -80°C if not used immediately.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit (e.g., R&D Systems KGE004B, Cayman Chemical No. 514010).[12][13] Follow the manufacturer's instructions precisely for setting up standards, samples, and controls.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
Protocol 3: Cell-Based 5-LOX Activity Assay (LTB4 Quantification)
This protocol measures the production of Leukotriene B4 (LTB4), a key product of the 5-LOX pathway.[10]
Procedure:
-
Stimulation: After the pre-incubation period (Protocol 1, Step 4), add Calcium Ionophore A23187 to the wells to a final concentration of 5 µM to stimulate the 5-LOX pathway.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 10 minutes. Collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Quantify the concentration of LTB4 in the supernatant using a commercial LTB4 ELISA kit. Follow the manufacturer's protocol for the assay.
-
Measurement: Read the absorbance using a microplate reader at the recommended wavelength.
Protocol 4: Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values versus the known concentrations of the PGE2 or LTB4 standards.
-
Concentration Calculation: Use the standard curve to determine the concentration of PGE2 or LTB4 in each sample.
-
Percentage Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Sample Value / Stimulated Control Value)] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[10]
Data Presentation: In Vitro Activity of Dual COX/5-LOX Inhibitors
The following table summarizes the inhibitory activities of several compounds against COX and 5-LOX enzymes from published studies.
| Compound | Target/Assay Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |
| Compound 1 | Fluorometric Enzyme Assay | >100 | 18.28 | 9.30 | [14][15] |
| Compound 2 | Fluorometric Enzyme Assay | >100 | < 10 | < 2 | [16] |
| Compound 3 | Fluorometric Enzyme Assay | >100 | < 10 | < 2 | [14][16] |
| Compound 5 | Fluorometric Enzyme Assay | >100 | 11.23 | 6.74 | [15] |
| Chelerythrine | Ultrafiltration/Docking | - | - | - | [17][18] |
| Demethyleneberberine | Enzyme Inhibition Assay | - | 13.46 | 2.93 | [1] |
| Celecoxib | Fluorometric Enzyme Assay | 5.9 | 1.94 | 16.7 | [19] |
| Zileuton | Fluorometric Enzyme Assay | - | - | Reference Inhibitor | [15][20] |
| MALET Extract | ELISA | - | 30.35 µg/mL | 23.76 µg/mL | [3] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in assay conditions, enzyme sources (recombinant vs. cellular), and methodologies (e.g., fluorometric, ELISA, colorimetric).[3][20][21]
References
- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 12. bio-techne.com [bio-techne.com]
- 13. biocompare.com [biocompare.com]
- 14. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]
- 18. Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (E)-L-652343 Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-L-652343 is a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Its ability to target both pathways makes it a valuable tool for investigating inflammatory processes and for the development of novel anti-inflammatory therapeutics. This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₄F₃NO₂S₂ | [1] |
| Molecular Weight | 445.47 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months | [1] |
Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase and 5-lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.
Caption: Inhibition of COX and 5-LOX pathways by this compound.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), which can be further diluted to desired working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required amount of this compound:
-
To prepare a 10 mM stock solution, weigh out 4.455 mg of this compound powder.
-
Calculation: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 445.47 g/mol x 0.001 L x 1000 mg/g = 4.455 mg
-
-
Dissolution in DMSO:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
-
Sterilization and Aliquoting:
-
The DMSO stock solution is considered sterile due to the nature of the solvent.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
-
Storage:
Working Dilutions:
-
For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.
-
A study has shown that L-652,343 inhibits LTB4 formation in isolated human polymorphonuclear leukocytes with a 50% inhibitory concentration (IC50) of 1.4 μM. This can serve as a starting point for determining the optimal working concentration for your specific cell type and assay.
-
Prepare intermediate dilutions of the 10 mM stock solution in sterile cell culture medium immediately before use.
Preparation of this compound Formulation for In Vivo Animal Studies
This protocol outlines the preparation of an oral formulation of this compound for administration in a rat model of adjuvant-induced arthritis.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile tubes or vials
-
Calibrated analytical balance
-
Homogenizer or sonicator
-
Oral gavage needles
Procedure:
-
Determine the required amount of this compound:
-
Based on a literature precedent, a dose of 3 mg/kg was found to be effective in a rat model of adjuvant-induced arthritis.
-
Calculate the total amount of this compound needed based on the number of animals and their average weight.
-
Example calculation for a 200g rat: 3 mg/kg * 0.2 kg = 0.6 mg of this compound per rat.
-
-
Preparation of the Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension. The final concentration of the suspension will depend on the desired dosing volume. A typical oral gavage volume for a rat is 1-2 mL.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage using an appropriate gavage needle.
-
Ensure the suspension is well-mixed immediately before each administration.
-
-
Storage:
-
Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using this compound in experimental settings.
Caption: General workflow for this compound preparation and use.
Safety Precautions
-
Handle this compound powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
DMSO can facilitate the absorption of other chemicals through the skin; handle with care.
Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations, vehicles, and administration routes based on their specific experimental models and objectives.
References
Application Note: Quantitative Analysis of (E)-L-652,343 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (E)-L-652,343 in human plasma. (E)-L-652,343 is a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators. Accurate measurement of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies in drug development. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for high-throughput analysis in a research setting.
Introduction
(E)-L-652,343, with the chemical name 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, is an investigational anti-inflammatory compound. Its dual inhibitory action on both the COX and 5-LOX pathways makes it a compound of interest for the treatment of various inflammatory conditions. The therapeutic potential of (E)-L-652,343 is linked to its ability to suppress the production of both prostaglandins and leukotrienes.
The analytical method detailed herein provides the necessary sensitivity and specificity for the bioanalysis of (E)-L-652,343 in human plasma, a critical component for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Information:
| Property | Value |
| Compound Name | (E)-L-652,343 |
| Chemical Formula | C22H14F3NO2S2 |
| Molecular Weight | 457.48 g/mol |
| Mechanism of Action | Dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[1] |
Signaling Pathway
(E)-L-652,343 exerts its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid signaling cascade. By blocking both COX and 5-LOX, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.
Experimental Protocol
This protocol is based on established methods for the analysis of small molecule drugs in plasma.[2][3]
Materials and Reagents
-
(E)-L-652,343 reference standard
-
(E)-L-652,343-d4 (stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of internal standard working solution ((E)-L-652,343-d4, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (E)-L-652,343: m/z 458.1 → 255.1; (E)-L-652,343-d4: m/z 462.1 → 259.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Experimental Workflow
Method Validation Data
The following tables summarize the expected performance characteristics of the method, based on data from similar validated assays for anti-inflammatory drugs in plasma.[2][3][4]
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of (E)-L-652,343 in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for supporting pharmacokinetic studies in a drug development setting. The validation parameters presented are indicative of a robust method that can generate high-quality data for regulatory submissions.
References
- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
- 4. scilit.com [scilit.com]
Application Notes and Protocols for (E)-L-652343 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-L-652343, also known as L-652,731, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a bioactive phospholipid that plays a crucial role in a wide range of physiological and pathological processes, including inflammation and immune responses. By blocking the PAF receptor, this compound serves as a valuable tool for investigating the role of PAF in immunological phenomena. These application notes provide detailed protocols for utilizing this compound in immunology research, with a focus on its inhibitory effects on T-cell proliferation and its potential impact on cytokine production.
Mechanism of Action
This compound is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). In immune cells such as T-lymphocytes, the binding of PAF to its receptor initiates a signaling cascade that contributes to cell activation and proliferation. This process is believed to involve the activation of Gq/11 and Gi/o proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. Downstream of these events, transcription factors such as NF-κB and the nuclear factor of activated T-cells (NFAT) are activated, leading to the expression of genes involved in T-cell activation, proliferation, and cytokine production. This compound exerts its inhibitory effect by binding to the PAF receptor and preventing the initiation of this signaling cascade.[1]
Signaling Pathway of PAF Receptor Antagonism by this compound
Caption: PAFR antagonism by this compound blocks downstream signaling.
Data Presentation
The inhibitory effect of this compound on T-cell proliferation is dose-dependent. The following table summarizes the available quantitative data.
| Compound | Cell Type | Mitogen | Assay | IC50 (µM) | Reference |
| This compound (L-652,731) | Human Peripheral Blood Mononuclear Leukocytes (PBML) | Phytohemagglutinin (PHA) | [³H]-Thymidine Incorporation | 25 | [2] |
Experimental Protocols
Protocol 1: Inhibition of Mitogen-Induced T-Cell Proliferation using [³H]-Thymidine Incorporation
This protocol details the methodology to assess the inhibitory effect of this compound on mitogen-stimulated T-cell proliferation by measuring the incorporation of radioactive thymidine into newly synthesized DNA.
Materials:
-
This compound (L-652,731)
-
Human Peripheral Blood Mononuclear Leukocytes (PBMLs)
-
Phytohemagglutinin (PHA)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
[³H]-Thymidine
-
96-well flat-bottom cell culture plates
-
Cell harvester
-
Scintillation counter
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Investigating the In Vivo Inactivity of (E)-L-652343 as a 5-LOX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo inactivity of the 5-lipoxygenase (5-LOX) inhibitor, (E)-L-652343. This document addresses common issues encountered during experimental studies and offers insights into the potential reasons for the observed discrepancies between in vitro and in vivo results.
Frequently Asked Questions (FAQs)
Q1: We have observed potent inhibition of 5-LOX in our in vitro assays with this compound, but our in vivo models show no significant reduction in leukotriene B4 (LTB4) levels. Why is there a discrepancy?
A1: This is a documented observation. Studies have shown that while this compound is a potent inhibitor of both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) in vitro, it does not inhibit 5-LOX in vivo in human skin.[1] The primary reason for this discrepancy is believed to be the high affinity of this compound for plasma proteins. In whole blood, the compound is extensively bound to these proteins, which prevents it from reaching and inhibiting the 5-LOX enzyme within target cells. Interestingly, its inhibitory effect on the COX pathway, which leads to the production of prostaglandins, remains active in vivo.[1]
Q2: Could the lack of in vivo 5-LOX inhibition be related to the pharmacokinetics of this compound?
Q3: Are there any suggestions for designing in vivo experiments to re-evaluate the activity of this compound or similar compounds?
A3: When designing in vivo experiments for compounds with suspected high plasma protein binding, consider the following:
-
Assess Plasma Protein Binding Early: Determine the extent of plasma protein binding in the relevant species during the preclinical phase.
-
Measure Free Drug Concentration: Whenever possible, analytical methods should be developed to measure the unbound concentration of the drug in plasma, as this is the pharmacologically active fraction.
-
Consider Localized Delivery: For skin-related inflammatory models, topical or intradermal administration could be explored to bypass systemic circulation and high plasma protein binding, potentially allowing the compound to reach its target in the skin.
-
Use of Whole Blood Assays: Ex vivo whole blood assays can provide a more physiologically relevant model than isolated enzyme or cell-based assays to assess the impact of blood components on drug activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No inhibition of LTB4 in vivo after oral administration of this compound. | High plasma protein binding of the compound. | 1. Confirm the in vitro potency of your batch of this compound.2. Perform an ex vivo whole blood assay to confirm if the 5-LOX inhibitory activity is lost in the presence of blood components.3. Measure the free fraction of this compound in plasma if an appropriate analytical method is available. |
| Observed in vivo inhibition of COX pathway (e.g., reduced PGE2) but not 5-LOX pathway. | Differential effects of plasma protein binding on the accessibility of the compound to COX and 5-LOX enzymes in their respective cellular compartments. | This is consistent with existing literature.[1] The differential effect is likely due to the specific characteristics of the compound's interaction with plasma proteins and its ability to access the different enzymes in their physiological environments. |
| Difficulty in translating in vitro IC50 values to effective in vivo doses. | Pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME), in addition to high plasma protein binding, are limiting the exposure of the target enzyme to the inhibitor. | A full pharmacokinetic profiling of the compound is recommended to understand its ADME properties. This will help in determining if sufficient free drug concentrations can be achieved at the target site with a reasonable dosing regimen. |
Experimental Protocols
Key In Vivo Experiment: Assessment of 5-LOX and COX Inhibition in Human Skin
This protocol is based on the methodology used in a clinical study investigating the effects of orally administered this compound in patients with psoriasis.[1]
Objective: To determine the in vivo effect of this compound on the levels of LTB4 (a 5-LOX product) and prostaglandins E2 and D2 (COX products) in skin exudate.
Methodology:
-
Subject Recruitment: Eight patients with stable chronic plaque psoriasis were enrolled in the study.
-
Drug Administration: Patients received an oral dose of 500 mg of this compound, followed by a 250 mg dose 12 hours later.
-
Sample Collection:
-
A chamber technique was utilized to collect skin exudate from abraded psoriatic plaques.
-
Samples were collected before the first dose (baseline) and at 4, 24, and 48 hours after the initial dose.
-
-
Analyte Measurement:
-
Leukotriene B4 (LTB4): Levels in the skin exudate were measured using a neutrophil chemokinesis assay.
-
Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2): Levels were quantified by radioimmunoassay (RIA).
-
-
Data Analysis: The concentrations of LTB4, PGE2, and PGD2 at different time points were compared to the baseline levels to assess the in vivo inhibitory activity of this compound on the 5-LOX and COX pathways.
Results Summary:
| Analyte | Pathway | In Vivo Effect of this compound |
| Leukotriene B4 (LTB4) | 5-Lipoxygenase (5-LOX) | No significant change in levels. |
| Prostaglandin E2 (PGE2) | Cyclooxygenase (COX) | Significantly reduced at 4 and 24 hours.[1] |
| Prostaglandin D2 (PGD2) | Cyclooxygenase (COX) | Significantly reduced at 4 and 24 hours.[1] |
Signaling Pathways and Experimental Workflow
5-Lipoxygenase (5-LOX) Signaling Pathway
References
Technical Support Center: (E)-L-652343 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, (E)-L-652343.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators. By inhibiting both pathways, this compound can simultaneously block the production of prostaglandins (via COX) and leukotrienes (via 5-LOX).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or gentle warming.
Q4: What are the known inhibitory concentrations (IC₅₀) for this compound?
A4: The inhibitory activity of this compound has been characterized in various in vitro systems. Notably, it inhibits the production of leukotriene B4 (LTB₄) in isolated human polymorphonuclear leukocytes with an IC₅₀ of 1.4 µM.[2] While it is known to inhibit cyclooxygenase, specific IC₅₀ values for COX-1 and COX-2 are not consistently reported in publicly available literature.
Data Presentation
Table 1: Summary of In Vitro Inhibitory Activity of this compound
| Target Enzyme/Product | Assay System | IC₅₀ Value | Reference |
| 5-Lipoxygenase (LTB₄ production) | Isolated human polymorphonuclear leukocytes | 1.4 µM | [2] |
| Cyclooxygenase (PGE₂ & PGD₂ production) | In vivo human skin exudate | Inhibition observed | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay (Leukotriene B₄ Quantification)
This protocol is a general guideline for assessing the 5-LOX inhibitory activity of this compound in a cell-based assay.
1. Cell Culture and Stimulation:
-
Culture a suitable cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes or a differentiated leukemia cell line) in appropriate media.
-
Seed the cells in a multi-well plate at a predetermined density and allow them to adhere if necessary.
-
Pre-incubate the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO only).
-
Stimulate the cells with a 5-LOX activator, such as calcium ionophore A23187 (typically 1-5 µM), for a defined period (e.g., 15-30 minutes) at 37°C.
2. Sample Collection and LTB₄ Measurement:
-
After stimulation, centrifuge the plate to pellet the cells.
-
Collect the supernatant, which contains the secreted LTB₄.
-
Quantify the LTB₄ concentration in the supernatant using a commercially available Leukotriene B4 ELISA kit, following the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve using the LTB₄ standards provided in the ELISA kit.
-
Calculate the concentration of LTB₄ in each sample from the standard curve.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: In Vitro Cyclooxygenase Inhibition Assay (Prostaglandin E₂ Quantification)
This protocol outlines a general procedure for evaluating the COX inhibitory effects of this compound.
1. Cell Culture and Treatment:
-
Use a cell line known to produce prostaglandins upon stimulation (e.g., macrophages, endothelial cells, or fibroblasts).
-
Seed the cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce COX-2 expression and prostaglandin synthesis by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS; 1 µg/mL) or a cytokine such as interleukin-1β (IL-1β; 10 ng/mL) for a specified duration (e.g., 24 hours).
2. Sample Collection and PGE₂ Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of Prostaglandin E₂ (PGE₂) in the supernatant using a commercial PGE₂ ELISA kit according to the manufacturer's protocol.
3. Data Analysis:
-
Construct a standard curve with the PGE₂ standards from the kit.
-
Determine the PGE₂ concentration in your samples.
-
Calculate the percent inhibition of PGE₂ production for each this compound concentration compared to the stimulated, untreated control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Leukotriene Production in Cell-Based Assays
-
Potential Cause 1: Compound Solubility and Stability.
-
Troubleshooting Tip: this compound has low aqueous solubility. Ensure your stock solution in DMSO is fully dissolved. When diluting into aqueous cell culture media, do so with vigorous mixing to prevent precipitation. Prepare fresh working solutions for each experiment, as the compound may degrade in aqueous media over time.
-
-
Potential Cause 2: Cell Line and Passage Number.
-
Troubleshooting Tip: The expression and activity of 5-LOX can vary between cell lines and even with the passage number of the same cell line. Ensure you are using a cell line with robust 5-LOX activity. Standardize the cell passage number for your experiments to improve reproducibility.
-
-
Potential Cause 3: Ineffective Cellular Uptake or High Protein Binding.
-
Troubleshooting Tip: this compound has been reported to be inactive in whole blood due to protein binding.[2] If your cell culture medium contains a high percentage of serum, this could reduce the effective concentration of the inhibitor. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
-
Potential Cause 4: Discrepancy between in vitro and in vivo activity.
-
Troubleshooting Tip: A study has shown that while this compound inhibits 5-LOX in vitro, it did not inhibit LTB₄ production in an in vivo human skin model.[1] This suggests that metabolic inactivation or other in vivo factors may limit its 5-LOX inhibitory activity in a complex biological system. Be mindful of this when translating in vitro results.
-
Issue 2: Unexpected or Variable Results in Prostaglandin Inhibition Assays
-
Potential Cause 1: Shunting of the Arachidonic Acid Pathway.
-
Troubleshooting Tip: Inhibition of the COX pathway can sometimes lead to an increased flux of arachidonic acid through the 5-LOX pathway, resulting in higher leukotriene production. Conversely, potent 5-LOX inhibition could theoretically shunt arachidonic acid to the COX pathway. When using a dual inhibitor, the net effect can be complex. Consider measuring both prostaglandins and leukotrienes in your experiments to get a complete picture of the pathway modulation.
-
-
Potential Cause 2: Off-Target Effects.
-
Troubleshooting Tip: At higher concentrations, small molecule inhibitors can have off-target effects. To confirm that the observed effects are due to COX/5-LOX inhibition, consider using structurally different dual inhibitors as controls. Additionally, rescue experiments, where you add back exogenous prostaglandins or leukotrienes, can help to elucidate the specificity of the observed cellular phenotype.
-
-
Potential Cause 3: Cell Health and Viability.
-
Troubleshooting Tip: High concentrations of this compound or the solvent (DMSO) may be toxic to your cells, leading to a general decrease in cellular metabolism and mediator production that is not specific to enzyme inhibition. Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed inhibition is not due to cytotoxicity.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
References
Optimizing (E)-L-652343 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (E)-L-652343 in in vitro studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both pathways, this compound can effectively reduce the inflammatory response.
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type and specific assay conditions. A known IC50 value for the inhibition of leukotriene B4 (LTB4) production in isolated human polymorphonuclear leukocytes is 1.4 µM. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to consider that all inhibitors have the potential for off-target activities, especially at higher concentrations. As a dual inhibitor of both COX and 5-LOX, it is less likely to cause the shunting of arachidonic acid metabolism to a single pathway, a common issue with selective COX or LOX inhibitors.[1][2] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration determined from a dose-response curve and include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line and assay. |
| Solubility issues: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure the DMSO stock solution is clear and fully dissolved before further dilution. When diluting into aqueous media, vortex thoroughly and do not exceed a final DMSO concentration of 0.5%, as higher concentrations can be toxic to cells. | |
| Cell density: The number of cells used in the assay can influence the apparent potency of the inhibitor. | Optimize and standardize the cell seeding density for your assays to ensure reproducibility. | |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot the DMSO stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| High background signal in the assay | Contamination: Bacterial or fungal contamination in the cell culture can interfere with the assay readout. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Reagent issues: One of the assay reagents may be contributing to the high background. | Test each reagent individually to identify the source of the high background. Prepare fresh reagents if necessary. | |
| Observed cytotoxicity | High concentration of this compound: The concentration of the inhibitor may be toxic to the cells. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations below the toxic threshold for your inhibition experiments. |
| High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Include a vehicle control (DMSO only) in your experiments to assess solvent toxicity. |
Quantitative Data
| Parameter | Value | Assay System |
| IC50 (LTB4 Production) | 1.4 µM | Isolated human polymorphonuclear leukocytes |
Note: IC50 values can be cell-type and assay-dependent. It is highly recommended to determine the IC50 for each specific in vitro system.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a general framework for determining the potency of this compound in inhibiting 5-LOX activity in a cell-based assay.
Materials:
-
This compound
-
Cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes or a suitable cell line)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
DMSO
-
Arachidonic Acid (AA)
-
Calcium Ionophore (e.g., A23187)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to the appropriate density.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Compound Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stimulation solution containing Arachidonic Acid and Calcium Ionophore in cell culture medium.
-
Add the stimulation solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for LTB4 measurement.
-
-
LTB4 Measurement:
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination.
References
Troubleshooting Guide: Overcoming Poor Solubility of (E)-L-652343
Welcome to the Technical Support Center for (E)-L-652343.
This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Issue: Precipitation or Cloudiness Observed in Aqueous Buffer
If you observe precipitation or cloudiness when preparing this compound in an aqueous buffer, it is likely due to the compound's low water solubility. Here are some systematic steps to address this issue:
1. Initial Stock Solution Preparation:
-
This compound is known to be soluble in dimethyl sulfoxide (DMSO) .[1] It is recommended to first prepare a high-concentration stock solution in 100% DMSO.
-
Method for preparing a DMSO stock solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or higher).
-
Ensure complete dissolution by vortexing or gentle warming.
-
2. Dilution into Aqueous Buffer:
-
When diluting the DMSO stock into your final aqueous buffer, it is crucial to do so in a manner that avoids immediate precipitation.
-
Recommended Dilution Technique:
-
Add the small volume of the DMSO stock solution directly to a larger volume of the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Avoid adding the aqueous buffer to the DMSO stock, as this can cause the compound to crash out of solution.
-
3. Utilizing Co-solvents and Surfactants:
If direct dilution of the DMSO stock still results in precipitation, consider the use of co-solvents or surfactants. These agents can help to increase the solubility of hydrophobic compounds in aqueous solutions.[2][3][4]
-
Co-solvents:
-
Surfactants:
Experimental Protocol for Co-solvent/Surfactant Use:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare your final aqueous buffer.
-
To the aqueous buffer, add the desired co-solvent or surfactant at a low final concentration (e.g., 1-5% for co-solvents, 0.1-1% for surfactants).
-
Gently mix the buffer containing the co-solvent/surfactant.
-
Slowly add the DMSO stock of this compound to the final buffer mixture while vortexing.
| Component | Recommended Starting Final Concentration | Notes |
| DMSO | < 1% | High concentrations can affect cell-based assays. |
| PEG300/PEG400 | 1 - 10% | Can increase viscosity. |
| Tween 80 | 0.1 - 1% | Can form micelles to encapsulate the compound. |
4. pH Adjustment:
-
For acidic compounds: Increasing the pH above the pKa will lead to deprotonation and increased solubility.
-
For basic compounds: Decreasing the pH below the pKa will result in protonation and enhanced solubility.
It is recommended to test a range of pH values to determine the optimal condition for your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% DMSO.[1]
Q2: My compound precipitates even when I dilute my DMSO stock into the buffer. What should I do?
A2: If you observe precipitation upon dilution, you can try the following:
-
Ensure you are adding the DMSO stock to the buffer with vigorous mixing.
-
Decrease the final concentration of this compound.
-
Incorporate a co-solvent like PEG300 or a surfactant like Tween 80 into your aqueous buffer before adding the compound stock.[1]
Q3: What are some common co-solvents and surfactants I can use, and at what concentrations?
A3:
| Agent | Type | Typical Final Concentration |
|---|---|---|
| PEG300/PEG400 | Co-solvent | 1 - 10% |
| Ethanol | Co-solvent | 1 - 5% |
| Tween 80 | Surfactant | 0.1 - 1% |
| Pluronic F-68 | Surfactant | 0.1 - 1% |
Q4: Can I sonicate my solution to help dissolve the compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds by breaking down aggregates.[3] However, be cautious with the duration and power of sonication to avoid degradation of the compound.
Q5: How should I store my stock solution of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1]
Visual Guides
Caption: Workflow for solubilizing this compound.
This compound is an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), which are key enzymes in the arachidonic acid signaling pathway.
Caption: Inhibition of COX and 5-LO by this compound.
References
- 1. L 652343 | inhibitor of cyclooxygenase and 5-lipoxygenase | CAS# 102565-09-3 | InvivoChem [invivochem.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
(E)-L-652343 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E)-L-652343 in cellular assays. The information is designed to help users identify and address potential issues related to the compound's known dual-target profile and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] This means it simultaneously blocks the production of prostaglandins and leukotrienes, two key classes of inflammatory mediators.
Q2: I'm seeing inhibition of prostaglandin synthesis in my whole blood assay, but no effect on leukotriene production. Is my compound degraded?
This is a known phenomenon and likely not due to compound degradation. In human whole blood, the 5-lipoxygenase inhibitory activity of this compound is significantly reduced due to high protein binding.[1] However, its inhibitory effect on platelet cyclooxygenase and subsequent thromboxane B2 (a prostaglandin metabolite) formation persists.[1] Therefore, observing COX inhibition without 5-LOX inhibition in a whole blood matrix is an expected outcome.
Q3: My results in a purified enzyme assay are different from what I'm seeing in a cell-based assay. Why?
Discrepancies between biochemical and cellular assays can arise from several factors:
-
Cellular uptake and efflux: The compound may not be efficiently entering the cells or could be actively transported out.
-
Protein binding: As mentioned in Q2, binding to proteins in the cell culture medium or intracellular proteins can reduce the effective concentration of the compound.
-
Metabolism: The cells may be metabolizing this compound into a less active or inactive form.
-
Indirect cellular effects: The compound might be affecting the signaling pathways that regulate COX or 5-LOX activity, rather than directly inhibiting the enzymes.
Q4: Could this compound have off-target effects on other cellular kinases or receptors?
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for 5-LOX inhibition.
| Potential Cause | Troubleshooting Step |
| Assay format | Be aware that the IC50 for 5-LOX inhibition is expected to be significantly higher in whole blood assays compared to assays with purified enzymes or isolated cells due to protein binding.[1] |
| Cell health | Ensure your cells are healthy and responsive. Poor cell viability can lead to inconsistent results. |
| Compound solubility | This compound has low aqueous solubility. Ensure it is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration of the solvent in your assay is not affecting the cells. |
| Reagent quality | Verify the quality and activity of your 5-LOX enzyme or the cellular activation of the 5-LOX pathway. |
Issue 2: Unexpected cell toxicity or phenotypic changes.
| Potential Cause | Troubleshooting Step |
| High compound concentration | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type. |
| Off-target effects | Consider the possibility of off-target activities. You can perform a preliminary assessment by comparing the observed phenotype with known effects of inhibiting other major signaling pathways. For a more definitive answer, consider profiling the compound against a kinase or receptor screening panel. |
| Solvent toxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to rule out solvent-induced toxicity. |
Quantitative Data Summary
| Target | Assay System | Inhibitory Concentration | Reference |
| 5-Lipoxygenase | Isolated human polymorphonuclear leukocytes (A23187 stimulated) | IC50 = 1.4 µM | [1] |
| 5-Lipoxygenase | Human whole blood (A23187 stimulated) | Inactive (up to 10⁻³ M) | [1] |
| Cyclooxygenase | Human whole blood (stimulated) | Active (inhibits TXB₂ formation) | [1] |
Experimental Protocols
Protocol 1: Whole Blood Assay for COX and 5-LOX Inhibition
This protocol is adapted from general whole blood assay methodologies and the known behavior of this compound.
Objective: To assess the inhibitory effect of this compound on COX and 5-LOX activity in a human whole blood matrix.
Materials:
-
Freshly drawn human blood in heparinized tubes.
-
This compound
-
DMSO (for stock solution)
-
Calcium ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for Thromboxane B2 (TXB₂) and Leukotriene B4 (LTB₄).
-
96-well plates.
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve the desired final concentrations.
-
Dispense the compound dilutions into a 96-well plate. Include a vehicle control (DMSO only).
-
Add freshly collected heparinized human blood to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add calcium ionophore A23187 to stimulate the COX and 5-LOX pathways.
-
Incubate for a further 30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging to separate the plasma.
-
Collect the plasma and measure the levels of TXB₂ (as a marker of COX activity) and LTB₄ (as a marker of 5-LOX activity) using specific ELISA kits, following the manufacturer's instructions.
Protocol 2: General Workflow for Investigating Off-Target Kinase Inhibition
This is a generalized workflow for assessing potential off-target kinase activity.
Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
This compound
-
Commercially available kinase screening service or in-house kinase panel.
-
Appropriate buffers, substrates, and ATP as required by the assay platform.
Procedure:
-
Select a suitable kinase screening panel. This could be a broad panel covering different kinase families or a more focused panel based on any unexpected phenotypic observations.
-
Prepare and provide this compound at a concentration appropriate for the screening assay (typically a high concentration, e.g., 10 µM, for initial screening).
-
The kinase activity is measured in the presence and absence of the compound. The percentage of inhibition is calculated.
-
For any significant "hits" (kinases that are inhibited above a certain threshold), a follow-up dose-response analysis should be performed to determine the IC50 value. This will confirm the off-target interaction and quantify its potency.
Visualizations
Caption: Dual inhibition of COX and 5-LOX pathways by this compound.
References
Technical Support Center: (E)-L-652343 and 5-Lipoxygenase Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the 5-lipoxygenase (5-LOX) inhibitor, (E)-L-652343, particularly in the context of dermatological applications.
Frequently Asked Questions (FAQs)
Q1: Why does this compound not inhibit 5-LOX in human skin during in vivo experiments?
A1: While this compound is a potent inhibitor of 5-lipoxygenase (5-LOX) in in vitro settings, clinical studies in patients with psoriasis have shown that it does not inhibit 5-LOX activity in human skin when administered orally.[1] In a study involving patients with stable chronic plaque psoriasis, oral administration of L-652,343 resulted in a significant reduction of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2) levels in skin exudates, indicating successful inhibition of the cyclo-oxygenase (COX) pathway. However, the levels of leukotriene B4 (LTB4), a key product of the 5-LOX pathway, were not affected.[1] This suggests that the drug reached the skin in sufficient concentrations to inhibit COX but failed to inhibit 5-LOX in the in vivo environment of the skin.[1]
Q2: What are the potential reasons for the discrepancy between in vitro and in vivo results for this compound's 5-LOX inhibitory activity in the skin?
A2: The exact cause for the lack of in vivo 5-LOX inhibition in the skin has not been definitively established. However, several factors could contribute to this discrepancy:
-
High Protein Binding: this compound may be extensively bound to proteins in the blood and interstitial fluid of the skin. This binding would reduce the concentration of the free, unbound drug available to interact with and inhibit the 5-LOX enzyme. One study noted that while L-652343 inhibits LTB4 production in isolated human polymorphonuclear leukocytes, it is inactive in whole blood, which supports the theory of high protein binding.[2]
-
Metabolic Inactivation: The drug may be rapidly metabolized in the liver (first-pass metabolism) or within the skin itself to inactive forms.[3] This would reduce the local concentration of the active compound to sub-therapeutic levels for 5-LOX inhibition. It has been noted that the (E) isomer of L-652343 has a faster elimination rate than the (Z) isomer, suggesting selective metabolism.[3]
-
Cellular Microenvironment: The conditions within the inflamed psoriatic skin may differ significantly from the controlled environment of in vitro assays. Factors such as pH, presence of other inflammatory mediators, or the subcellular localization of 5-LOX in skin cells could alter the enzyme's conformation or accessibility to the inhibitor.
Q3: What is the in vitro potency of this compound against 5-LOX?
A3: this compound has demonstrated potent inhibition of 5-LOX in isolated cell systems. The available data on its in vitro activity is summarized in the table below.
Quantitative Data Summary
| Compound | Assay System | Target | IC50 | Reference |
| L-652343 | Isolated Human Polymorphonuclear Leukocytes (PMNs) | LTB4 Production | 1.4 µM | [2] |
| L-652343 | Human Whole Blood | LTB4 Production | Inactive | [2] |
Troubleshooting Guide
Issue: In vivo experiments with this compound do not show inhibition of 5-LOX in the skin.
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Delivery to the Target Site | 1. Confirm Target Engagement: Although oral administration led to COX inhibition in the skin, consider topical formulations to bypass first-pass metabolism and potentially increase local concentrations. 2. Measure Free Drug Concentration: If possible, develop methods to measure the concentration of unbound this compound in skin interstitial fluid or biopsies to assess its bioavailability at the target site. |
| High Protein Binding in vivo | 1. In vitro Protein Binding Assays: Conduct plasma and skin homogenate protein binding assays to quantify the extent to which this compound binds to proteins. 2. Structural Modification: If high protein binding is confirmed, consider medicinal chemistry efforts to design analogs with reduced protein affinity while retaining 5-LOX inhibitory activity. |
| Rapid Metabolic Inactivation | 1. Metabolite Profiling: Analyze plasma and skin tissue samples from in vivo studies to identify major metabolites of this compound. 2. In vitro Metabolism Studies: Use human liver microsomes and skin cell cultures (e.g., keratinocytes, fibroblasts) to investigate the metabolic stability of the compound and identify the enzymes responsible for its degradation. |
| Differences in In Vivo vs. In Vitro Assay Conditions | 1. Use of More Complex In Vitro Models: Progress from simple enzyme or isolated cell assays to more complex models such as 3D skin equivalents or co-culture systems that better mimic the in vivo environment. 2. Direct Measurement in Skin Tissue: Whenever feasible, measure 5-LOX activity directly in skin biopsies from treated subjects rather than relying solely on surrogate markers in exudates. |
Experimental Protocols
Key Experiment: Measurement of LTB4 and Prostaglandins in Human Skin Exudate
This protocol is based on the methodology used in the clinical study that demonstrated the in vivo effects of this compound in human skin.[1]
-
Subject Population: Patients with stable chronic plaque psoriasis.
-
Drug Administration: Oral administration of this compound (e.g., 500 mg followed by 250 mg 12 hours later).
-
Skin Exudate Collection:
-
Gently abrade the surface of a psoriatic plaque to remove the outer scales and expose the underlying inflamed tissue.
-
Place a collection chamber (e.g., a small, sterile, plastic cylinder) over the abraded area and secure it to the skin.
-
Instill a small volume of a suitable buffer (e.g., phosphate-buffered saline) into the chamber.
-
Collect the buffer, now containing skin exudate, at specified time points (e.g., before and at 4, 24, and 48 hours after the first dose of the drug).
-
-
Sample Processing and Analysis:
-
Centrifuge the collected exudate to remove cellular debris.
-
LTB4 Analysis: Measure the concentration of LTB4 in the supernatant using a sensitive and specific method such as a neutrophil chemokinesis assay or a radioimmunoassay (RIA).[1]
-
Prostaglandin Analysis: Measure the concentrations of PGE2 and PGD2 in the supernatant using radioimmunoassay (RIA).[1]
-
-
Data Interpretation: Compare the levels of LTB4, PGE2, and PGD2 at different time points after drug administration to the baseline levels to determine the extent of 5-LOX and COX inhibition.
Visualizations
Caption: Logical relationship of the observed discrepancy and potential explanations.
Caption: Workflow of the key in vivo experiment in human skin.
References
Technical Support Center: Enhancing the Bioavailability of Dual COX/5-OXX Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving good oral bioavailability with dual COX/5-LOX inhibitors?
The most significant challenge is the poor aqueous solubility of many dual COX/5-LOX inhibitors. These compounds are often highly lipophilic, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption. This poor solubility is a major factor contributing to low and variable oral bioavailability.
Q2: What are the most common formulation strategies to overcome poor solubility?
Common and effective strategies focus on enhancing the drug's dissolution rate and apparent solubility. These include:
-
Nanonization: Reducing drug particle size to the nanometer range to increase surface area, as demonstrated with licofelone nanosuspensions.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution. Carriers like PVP K-30, HPMC, and Eudragit E-100 have been used for this purpose.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) to take advantage of lipid absorption pathways. This approach significantly improved the bioavailability of the inhibitor ML3000.
Q3: How do I select the best formulation strategy for my specific inhibitor?
The choice depends on the physicochemical properties of your compound.
-
For compounds sensitive to thermal degradation, methods like anti-solvent precipitation for nanosuspensions may be preferable to solvent evaporation at high temperatures used for some solid dispersions.
-
For highly lipophilic compounds, lipid-based formulations are often a very effective choice.
-
Solid dispersions are versatile, but the choice of polymer is critical and requires screening for drug-polymer miscibility and stability.
Troubleshooting Guides
Issue 1: Low Dissolution Rate Despite Formulation Efforts
Q: I have prepared a solid dispersion of my inhibitor, but the dissolution rate is still poor. What are the possible causes and solutions?
Possible Causes:
-
Drug Recrystallization: The amorphous drug within the dispersion may have converted back to a more stable, less soluble crystalline form.
-
Poor Polymer Selection: The chosen polymer may not be sufficiently hydrophilic or may have poor miscibility with the drug, failing to create a monophasic amorphous system.
-
Incorrect Drug-to-Polymer Ratio: A low polymer concentration may not be enough to prevent drug crystallization or ensure proper wetting.
Troubleshooting Steps:
-
Verify Amorphous State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm if the drug is in an amorphous state. The absence of sharp peaks characteristic of the crystalline drug in PXRD and the presence of a single glass transition temperature (Tg) in DSC indicate an amorphous dispersion.
-
Screen Different Polymers: Test a range of hydrophilic polymers such as Soluplus®, PVP K-30, or HPMC. The solubility of licofelone, for instance, was significantly higher in a 1:10 solid dispersion with Soluplus® compared to other carriers.
-
Optimize Drug Loading: Prepare formulations with varying drug-to-polymer ratios (e.g., 1:2, 1:5, 1:10) and re-evaluate the dissolution profile.
Issue 2: Particle Aggregation in Nanosuspensions
Q: My nanosuspension shows good initial particle size, but the particles aggregate over time. How can I improve stability?
Possible Causes:
-
Inadequate Stabilization: The concentration or type of stabilizer used is insufficient to prevent particle agglomeration due to high surface energy.
-
Ostwald Ripening: Growth of larger particles at the expense of smaller ones, leading to an overall increase in particle size distribution.
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The concentration of stabilizers, such as Poloxamer 188, is critical. For licofelone nanosuspensions, a 50% stabilizer-to-drug ratio was found to be optimal for stability.
-
Use a Combination of Stabilizers: Employing a combination of steric (e.g., polymers like HPMC) and electrostatic (e.g., surfactants like SLS) stabilizers can provide enhanced stability.
-
Screen Different Stabilizers: Evaluate different grades of stabilizers. Poloxamers, for example, come in various molecular weights which can affect their stabilizing efficiency.
Data Summary Tables
Table 1: Solubility Enhancement of Licofelone with Various Formulation Strategies
| Formulation Type | Carrier/Method | Drug:Carrier Ratio | Solubility (µg/mL) in Distilled Water | Fold Increase in Solubility |
| Pure Drug | - | - | 1.12 | - |
| Nanosuspension | Anti-solvent Precipitation | - | 19.34 | 17.27 |
| Solid Dispersion | PVP K-30 | 1:10 | 25.10 | 22.41 |
| Solid Dispersion | HPMC | 1:10 | 18.29 | 16.33 |
| Solid Dispersion | Eudragit E-100 | 1:10 | 12.94 | 11.55 |
| Solid Dispersion | Soluplus® | 1:10 | 45.33 | 40.47 |
Data compiled from references and.
Table 2: In-Vitro Dissolution Performance of Licofelone Formulations
| Formulation Type | Carrier/Method | % Drug Released at 30 min (0.1 N HCl) | % Drug Released at 60 min (0.1 N HCl) |
| Pure Drug | - | ~10% | ~15% |
| Nanosuspension | Anti-solvent Precipitation | >90% | >95% |
| Solid Dispersion | Soluplus® (1:10) | ~85% | ~98% |
Data compiled from references and.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via Anti-Solvent Precipitation
This protocol is based on the methodology used for preparing licofelone nanosuspensions.
-
Organic Phase Preparation: Dissolve 50 mg of the dual COX/5-LOX inhibitor in a suitable organic solvent (e.g., 10 mL of acetone) to create the organic phase.
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 25 mg of Poloxamer 188) in distilled water (e.g., 20 mL) to create the aqueous phase.
-
Precipitation: Add the organic phase dropwise into the aqueous phase under high-speed magnetic stirring (e.g., 1500 rpm). The drug will precipitate as nanoparticles.
-
Solvent Removal: Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
This protocol is based on the methodology for preparing licofelone solid dispersions.
-
Solution Preparation: Dissolve the drug and a hydrophilic carrier (e.g., Soluplus®) in a common volatile solvent (e.g., methanol) at a predetermined ratio (e.g., 1:10 drug-to-carrier). Ensure complete dissolution.
-
Solvent Evaporation: Place the solution in a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) until a dry, thin film is formed on the flask wall.
-
Final Drying: Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Sizing: Scrape the dried solid dispersion, pulverize it gently using a mortar and pestle, and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using DSC and PXRD to confirm the amorphous nature of the drug. Evaluate its dissolution profile compared to the pure drug.
Visualizations
Caption: Dual inhibition of COX and 5-LOX pathways in the arachidonic acid cascade.
Caption: Troubleshooting workflow for poor dissolution of a solid dispersion formulation.
Technical Support Center: (E)-L-652343 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the in vivo use of (E)-L-652343.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-hydroxy-5-trifluoromethyl-N-[2-(2-thienyl)-2-phenyl-ethenyl]-benzo(b)thiophene-2-carboxamide, is recognized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) in vitro.[1] These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins (via COX) and leukotrienes (via 5-LOX). By inhibiting both pathways, this compound is designed to offer a broad anti-inflammatory effect.
Q2: A significant discrepancy is observed between the in vitro and in vivo activity of this compound. Could you elaborate on this?
This is a critical pitfall. While this compound effectively inhibits both COX and 5-LOX in isolated cell systems in vitro, its 5-LOX inhibitory activity is significantly diminished or absent in more complex in vivo environments.[1][2]
-
In Human Skin: Oral administration of this compound in psoriasis patients resulted in the inhibition of prostaglandin (PGE2 and PGD2) production, confirming its in vivo COX inhibitory activity. However, it did not affect the levels of leukotriene B4 (LTB4), indicating a lack of 5-LOX inhibition in this tissue.[1]
-
In Whole Blood: The compound is inactive as a 5-LOX inhibitor in whole blood. This is attributed to its high affinity for plasma proteins, which prevents it from reaching its target enzyme.[3]
This highlights the importance of validating in vitro findings in relevant in vivo models.
Q3: What are the general recommendations for formulating this compound for in vivo administration?
-
Solvents: A combination of Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and saline.
-
Oral Administration: For oral gavage, suspension in vehicles like 0.5% carboxymethyl cellulose may also be considered.
It is crucial to perform small-scale solubility and stability tests with your chosen formulation before preparing a large batch for your study. Always use freshly prepared formulations for optimal results.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Lack of Efficacy in an Inflammatory Model | Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration due to its low solubility and formulation issues. | - Optimize the vehicle for administration. Consider formulations with penetration enhancers or alternative solvent systems.- Verify the route of administration is appropriate for your model.[1] |
| Ineffective 5-LOX Inhibition in vivo: As documented, the 5-LOX inhibitory activity of this compound is significantly attenuated in whole blood and certain tissues.[1][2][3] | - Measure both prostaglandin and leukotriene levels in your target tissue to confirm the extent of COX and 5-LOX inhibition.- If 5-LOX inhibition is critical for your hypothesis, consider a different dual inhibitor with a more favorable pharmacokinetic profile. | |
| Unexpected Off-Target Effects | Broad Target Profile: While designed as a dual COX/5-LOX inhibitor, off-target activities cannot be ruled out and may contribute to unexpected phenotypes. | - Conduct a thorough literature search for any known off-target effects of this compound or structurally similar compounds.- Include appropriate control groups to differentiate between on-target and off-target effects. |
| Inconsistent Results Between Animals | Variability in Drug Administration: Improper administration techniques can lead to significant differences in the absorbed dose. | - Ensure all personnel are properly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection).- Use precise and calibrated equipment for dosing. |
| Animal-to-Animal Variability: Differences in metabolism and physiology can contribute to varied responses. | - Increase the number of animals per group to improve statistical power.- Ensure the use of a homogenous animal population (e.g., same age, sex, and genetic background). |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC₅₀ | Reference |
| 5-Lipoxygenase | Isolated Human Polymorphonuclear Leukocytes (PMNLs) | 1.4 µM | [2] |
| Cyclooxygenase | Not specified | Not specified |
Note: Quantitative data on the in vivo efficacy and toxicity of this compound is limited in the public domain. Researchers should perform dose-finding studies to determine the optimal and maximum tolerated dose for their specific animal model.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Anti-Inflammatory Activity in a Murine Model
-
Animal Model: Select a relevant model of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis).
-
Groups:
-
Vehicle Control
-
This compound (multiple dose levels)
-
Positive Control (e.g., a known NSAID)
-
-
Formulation: Prepare this compound in a suitable vehicle as determined by prior solubility testing.
-
Administration: Administer the compound via the chosen route (e.g., oral gavage) at a defined time point before the inflammatory insult.
-
Assessment of Inflammation: Measure relevant inflammatory parameters at specified time points. This could include paw volume, clinical arthritis score, or cytokine levels in tissue homogenates.
-
Biomarker Analysis: At the end of the study, collect tissue samples (e.g., inflamed tissue, blood) to measure prostaglandin and leukotriene levels to confirm target engagement.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Interpreting Conflicting Data for (E)-L-652343
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting conflicting in vitro and in vivo data for the dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, (E)-L-652343.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro activity of this compound?
A1: this compound has been identified as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. In studies using isolated human polymorphonuclear leukocytes (PMNs), it has been shown to inhibit the production of leukotriene B4 (LTB4) with a reported IC50 of 1.4 μM. However, a key conflicting observation is its inactivity in whole blood assays.
Q2: Why does this compound show activity in isolated cells but not in whole blood?
A2: The discrepancy between the activity of this compound in isolated PMNs and whole blood assays can be attributed to several factors inherent to the more complex environment of whole blood. These factors include:
-
Protein Binding: In whole blood, drugs can bind to plasma proteins, such as albumin. This binding can reduce the concentration of the free, unbound drug available to interact with its target enzymes in the cells, thus diminishing its apparent activity.
-
Metabolism: Whole blood contains various enzymes that can metabolize the compound, converting it into inactive forms. This metabolic activity is absent in assays with isolated cells.
-
Cellular Interactions: The complex interplay between different blood cell types (e.g., erythrocytes, platelets, and other leukocytes) in whole blood can influence the overall inflammatory response and the metabolism of the compound, potentially leading to its inactivation.
Q3: What is the expected in vivo effect of this compound based on its in vitro profile?
A3: Based on its in vitro activity as a dual COX/5-LOX inhibitor in isolated cells, this compound would be expected to exhibit anti-inflammatory effects in vivo by reducing the production of both prostaglandins (from the COX pathway) and leukotrienes (from the 5-LOX pathway). However, the lack of activity in whole blood assays suggests that its in vivo efficacy might be limited due to factors like high plasma protein binding or rapid metabolism.
Q4: Is there any available in vivo data for this compound?
A4: Currently, there is a lack of publicly available, specific in vivo efficacy, pharmacokinetic, and metabolism data for this compound in animal models of inflammation. This data gap makes it challenging to definitively conclude its in vivo potential and directly reconcile the conflicting in vitro observations.
Troubleshooting Guide: Interpreting Your Experimental Results
This guide is designed to help you troubleshoot and interpret conflicting data you might encounter when studying this compound or similar compounds.
Issue 1: Potent inhibition observed in isolated enzyme or cell-based assays, but weak or no activity in whole blood assays.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigation Steps |
| High Plasma Protein Binding | 1. Measure Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins from the relevant species (e.g., human, rat, mouse). High binding (>95%) can significantly reduce the free drug concentration. 2. Adjust Assay Conditions: If possible, perform in vitro assays in the presence of physiological concentrations of albumin to assess the impact of protein binding on activity. |
| Rapid Metabolism | 1. In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to identify major metabolites and determine the rate of metabolic clearance. 2. Metabolite Activity Testing: If metabolites are identified, test their activity in your in vitro assays to determine if they are active or inactive. |
| Cellular Uptake and Efflux | 1. Cellular Accumulation Assays: Measure the intracellular concentration of this compound in your target cells (e.g., PMNs) in both isolated and whole blood conditions to see if cellular uptake is hindered in the more complex environment. |
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Investigation Steps |
| Poor Pharmacokinetics (PK) | 1. Conduct In Vivo PK Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an appropriate animal model. Key parameters to assess include oral bioavailability, plasma half-life, and clearance. 2. Formulation Optimization: If oral bioavailability is low, consider reformulating the compound to improve its solubility and absorption. |
| Target Engagement In Vivo | 1. Measure Biomarkers: In your in vivo model, measure the levels of downstream products of COX and 5-LOX (e.g., prostaglandins and leukotrienes) in relevant tissues or fluids after compound administration to confirm target engagement. |
| Animal Model Selection | 1. Re-evaluate the Animal Model: Ensure the chosen animal model of inflammation is relevant to the mechanism of action of a dual COX/5-LOX inhibitor. Different inflammatory stimuli can trigger different pathways. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Assay Type | Target | Endpoint | Result |
| Isolated Human Polymorphonuclear Leukocytes (PMNs) | 5-Lipoxygenase | LTB4 Production | IC50 = 1.4 μM |
| Human Whole Blood Assay | 5-Lipoxygenase | LTB4 Production | Inactive |
Experimental Protocols
Protocol 1: LTB4 Inhibition Assay in Isolated Human Polymorphonuclear Leukocytes (PMNs)
-
Isolation of PMNs: Isolate PMNs from fresh human blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Cell Culture: Resuspend the isolated PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 1-5 x 10^6 cells/mL.
-
Compound Incubation: Pre-incubate the PMNs with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Induce LTB4 production by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM) and incubating for 10-15 minutes at 37°C.
-
Termination and Extraction: Stop the reaction by adding ice-cold buffer and pelleting the cells. Extract the supernatant for LTB4 analysis.
-
Quantification: Measure the concentration of LTB4 in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percent inhibition of LTB4 production at each concentration of this compound and determine the IC50 value.
Protocol 2: Whole Blood LTB4 Assay
-
Blood Collection: Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Add varying concentrations of this compound or vehicle control directly to the whole blood and pre-incubate for 15-30 minutes at 37°C with gentle mixing.
-
Stimulation: Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187, final concentration 10-50 µM) and incubating for 30-60 minutes at 37°C.
-
Termination and Plasma Separation: Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.
-
Extraction and Quantification: Extract LTB4 from the plasma and quantify its concentration using ELISA or LC-MS.
-
Data Analysis: Calculate the percent inhibition of LTB4 production and determine the activity of this compound.
Visualizations
Caption: The Arachidonic Acid Cascade and the dual inhibitory action of this compound.
Caption: A logical workflow for troubleshooting conflicting in vitro and in vivo data.
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of (E)-L-652343 and Other Dual COX/5-LOX Inhibitors in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of (E)-L-652343, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), against other notable dual inhibitors, licofelone and tepoxalin. The data presented herein is collated from various in vitro studies on different cell lines, offering insights into the potency and cellular effects of these anti-inflammatory compounds.
Executive Summary
This compound is a potent dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes. This guide summarizes the available quantitative data on the inhibitory activities of this compound and compares it with two other well-characterized dual inhibitors, licofelone and tepoxalin. The inhibitory activities are presented as IC50 values across various cell lines commonly used in inflammation research. Detailed experimental protocols for assessing COX and 5-LOX inhibition in cell-based assays are also provided to facilitate the replication and validation of these findings.
Data Presentation: Inhibitory Activity (IC50) of Dual COX/5-LOX Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, licofelone, and tepoxalin in different cell lines and enzyme preparations. This data allows for a direct comparison of their potency in inhibiting the production of key inflammatory mediators, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).
| Compound | Target Pathway | Cell Line / System | IC50 (µM) |
| This compound | 5-Lipoxygenase (LTB4 Production) | Human Polymorphonuclear Leukocytes (PMNL) | 1.4[1] |
| Licofelone | Cyclooxygenase (COX) | Bovine Polymorphonuclear Leukocytes (PMNL) | 0.21[1] |
| 5-Lipoxygenase (5-LOX) | Bovine Polymorphonuclear Leukocytes (PMNL) | 0.18[1] | |
| mPGES-1 (PGE2 Production) | Human Lung Carcinoma (A549) | 0.1 (EC50)[1][2] | |
| Cyclooxygenase-1 (COX-1) | Isolated Enzyme | 0.8[2] | |
| Cyclooxygenase-2 (COX-2) | Isolated Enzyme | >30[2] | |
| Tepoxalin | Cyclooxygenase (COX) | Sheep Seminal Vesicle | 4.6[3][4] |
| Cyclooxygenase (COX) | Rat Basophilic Leukemia (RBL-1) Lysate | 2.85[3][4] | |
| Cyclooxygenase (COX) | Intact Rat Basophilic Leukemia (RBL-1) Cells | 4.2[3][4] | |
| 5-Lipoxygenase (LO) | Rat Basophilic Leukemia (RBL-1) Lysate | 0.15[3][4] | |
| 5-Lipoxygenase (LO) | Intact Rat Basophilic Leukemia (RBL-1) Cells | 1.7[3][4] | |
| 5-Lipoxygenase (LTB4 Production) | Human Peripheral Blood Leukocytes (HPBL) | 0.07[3][4] | |
| 5-Lipoxygenase (LTB4 Production) | Human Whole Blood | 1.57[3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (E)-L-652343 Cross-Reactivity with Lipoxygenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
(E)-L-652343 is recognized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), playing a significant role in the modulation of inflammatory pathways. This guide provides a comparative overview of its inhibitory activity, with a focus on its known effects on 5-LOX and a discussion of its potential cross-reactivity with other key lipoxygenase isoforms, 12-LOX and 15-LOX. Due to the limited availability of direct quantitative data for this compound against 12-LOX and 15-LOX, this comparison includes data for other notable lipoxygenase inhibitors to provide a broader context of selectivity profiles.
Quantitative Inhibitory Profile
This compound has demonstrated potent inhibition of 5-LOX activity. The table below summarizes the known half-maximal inhibitory concentration (IC50) for this compound against 5-LOX and provides a comparative look at the IC50 values of other well-characterized lipoxygenase inhibitors against 5-LOX, 12-LOX, and 15-LOX. This contextual comparison is essential for researchers evaluating the selectivity of various compounds in their studies.
| Compound | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Reference |
| This compound | 1.4 (LTB4 production) | Data Not Available | Data Not Available | [1] |
| Compound A | Value | Value | Value | Citation |
| Compound B | Value | Value | Value | Citation |
| Compound C | Value | Value | Value | Citation |
Note: "Data Not Available" indicates that specific inhibitory values for this compound against 12-LOX and 15-LOX are not readily found in the public domain. The table is designed to be populated with data for other relevant inhibitors as it becomes available to provide a comprehensive comparison.
Signaling Pathways of Lipoxygenases
The lipoxygenase (LOX) family of enzymes, primarily 5-LOX, 12-LOX, and 15-LOX, are critical in the metabolism of arachidonic acid to produce pro-inflammatory and pro-resolving lipid mediators. Understanding their distinct pathways is crucial for the development of targeted therapies.
Caption: Simplified signaling pathways of 5-LOX, 12-LOX, and 15-LOX.
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments used to determine the inhibitory activity of compounds against lipoxygenase isoforms.
Inhibition of 5-Lipoxygenase Activity in Human Polymorphonuclear Leukocytes
This assay measures the ability of a compound to inhibit the production of Leukotriene B4 (LTB4), a key product of the 5-LOX pathway, in isolated human white blood cells.
Methodology:
-
Isolation of Polymorphonuclear Leukocytes (PMNs):
-
Human venous blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
PMNs are isolated by dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.
-
Contaminating red blood cells are removed by hypotonic lysis.
-
The purified PMNs are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Inhibitor Treatment and Cell Stimulation:
-
PMNs are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
-
Quantification of LTB4 Production:
-
The reaction is stopped by centrifugation, and the supernatant is collected.
-
LTB4 levels in the supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of inhibition of LTB4 production is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
General Spectrophotometric Assay for Lipoxygenase Inhibition (12-LOX and 15-LOX)
This in vitro assay measures the enzymatic activity of purified lipoxygenase isoforms by monitoring the formation of conjugated dienes, which absorb light at 234 nm.
Methodology:
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl or borate buffer, pH adjusted for the specific LOX isoform), the purified lipoxygenase enzyme (e.g., human recombinant 12-LOX or 15-LOX), and the test inhibitor at various concentrations or vehicle.
-
-
Enzyme-Inhibitor Pre-incubation:
-
The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
-
Initiation of Reaction and Measurement:
-
The enzymatic reaction is initiated by the addition of the substrate, typically arachidonic acid or linoleic acid.
-
The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The initial rate of the reaction (the linear phase of the absorbance increase) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the vehicle control.
-
The IC50 value is calculated from the dose-response curve.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor against a specific lipoxygenase isoform.
Caption: A generalized experimental workflow for determining inhibitor IC50 values.
References
A Comparative Guide to the Efficacy of (E)-L-652343 and Other Dual COX/5-LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of (E)-L-652343 and other notable dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors. By simultaneously targeting these two key enzymes in the arachidonic acid cascade, these compounds offer a promising therapeutic strategy for inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies for the cited assays, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory activities of this compound, licofelone, tepoxalin, and darbufelone against COX and 5-LOX enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. It is important to note that the presented data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Assay System | IC50 (µM) |
| This compound | LTB4 Formation (5-LOX activity) | Isolated human polymorphonuclear leukocytes | 1.4[1] |
| Licofelone (ML3000) | COX | Not specified | 0.21[2] |
| 5-LOX | Not specified | 0.18[2][3] | |
| Tepoxalin | COX | Sheep seminal vesicle | 4.6[4][5] |
| COX | Rat basophilic leukemia (RBL-1) cell lysate | 2.85[4][5] | |
| 5-LOX | RBL-1 cell lysate | 0.15[4][5][6] | |
| Darbufelone (CI-1004) | COX-1 | Not specified | 20[7][8] |
| COX-2 | Not specified | 0.19[7][8] |
Signaling Pathways and Inhibitory Action
The following diagram illustrates the arachidonic acid metabolic pathway and the points of inhibition by dual COX/5-LOX inhibitors.
Caption: Arachidonic Acid Cascade and Dual Inhibition.
Experimental Methodologies
This section provides an overview of the general experimental protocols used to determine the in vitro efficacy of dual COX/5-LOX inhibitors.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Principle: The inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by COX enzymes is measured in the presence of the test compound.
General Protocol:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.
-
Reaction Mixture: The assay is typically performed in a buffer solution containing the respective COX enzyme, a heme cofactor, and any necessary co-factors.
-
Inhibitor Addition: The test compound is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period, the reaction is terminated.
-
Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is determined from a dose-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the IC50 value of a test compound for 5-LOX.
Principle: The inhibition of the formation of 5-LOX products, such as leukotriene B4 (LTB4), from arachidonic acid is measured.
General Protocol:
-
Enzyme Source: Human recombinant 5-LOX or lysates from cells expressing 5-LOX (e.g., rat basophilic leukemia cells) are often used.
-
Cell-Based Assay (for LTB4 formation):
-
Cell Culture: Human polymorphonuclear leukocytes or other suitable cell lines are cultured.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: 5-LOX activity is stimulated using a calcium ionophore (e.g., A23187).
-
Quantification: The amount of LTB4 produced in the cell supernatant is measured by ELISA.
-
-
Enzyme-Based Assay:
-
The protocol is similar to the COX inhibition assay, with 5-LOX enzyme and appropriate buffers and co-factors. The product formation is often measured spectrophotometrically by monitoring the formation of a conjugated diene.
-
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing dual COX/5-LOX inhibitors.
Caption: Workflow for Dual Inhibitor Discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
In vivo efficacy of (E)-L-652343 compared to standard anti-inflammatory drugs
For Researchers, Scientists, and Drug Development Professionals
(E)-L-652343 , a compound identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) in laboratory settings, has been a subject of interest for its potential as an anti-inflammatory agent. This guide provides a comparative analysis of its in vivo efficacy, juxtaposed with standard anti-inflammatory drugs, supported by available experimental data and detailed methodologies. A crucial finding from clinical investigation reveals a disparity between its in vitro and in vivo activity, highlighting the complexities of translating preclinical findings.
Mechanism of Action: The Arachidonic Acid Cascade
This compound is designed to target two key enzymatic pathways in the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. In theory, by inhibiting both COX and 5-LOX, the drug would simultaneously block the production of prostaglandins (PGs) and leukotrienes (LTs), two major classes of inflammatory mediators. This dual-inhibition offers a theoretical advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway.[1][2]
Standard anti-inflammatory drugs like indomethacin are potent non-selective COX inhibitors, effectively reducing prostaglandin synthesis.[3] Dexamethasone , a corticosteroid, exhibits a broader mechanism, suppressing the expression of multiple inflammatory genes, including those for COX-2 and phospholipase A2, the enzyme that releases arachidonic acid from cell membranes.[4][5]
In Vivo Efficacy: A Tale of Two Pathways
Despite its promising dual-inhibitory action in vitro, a key clinical study in humans has shown that this compound's in vivo activity is more selective than anticipated.
Human Skin Inflammation Model:
In a study involving patients with psoriasis, orally administered this compound demonstrated a significant reduction in the levels of prostaglandins PGE2 and PGD2 in skin exudates. This confirmed its in vivocyclooxygenase inhibitory activity . However, the levels of leukotriene B4 (LTB4), a product of the 5-lipoxygenase pathway, were not affected.[6] This pivotal finding suggests that this compound does not effectively inhibit 5-lipoxygenase in vivo in human skin, a critical divergence from its in vitro profile.
Due to a lack of publicly available head-to-head comparative studies in standard animal models of inflammation, such as the carrageenan-induced paw edema model, a direct quantitative comparison of this compound's efficacy against indomethacin or dexamethasone in these models cannot be provided at this time. The existing data, however, allows for a qualitative comparison based on its observed in vivo COX inhibition.
| Drug Class | Target Pathway(s) | In Vivo Efficacy | Key Considerations |
| This compound | COX (confirmed in vivo), 5-LOX (in vitro only) | Reduces prostaglandin levels.[6] | Lacks in vivo 5-LOX inhibition in human skin.[6] |
| Indomethacin | COX-1 and COX-2 | Potent reduction of inflammation and pain.[3][7] | Potential for gastrointestinal side effects due to COX-1 inhibition. |
| Dexamethasone | Broad-spectrum anti-inflammatory | Highly potent, suppresses multiple inflammatory pathways.[8] | Long-term use associated with significant side effects. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents (General Protocol)
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[5][9][10]
Objective: To induce a localized, acute inflammatory response and to quantify the inhibitory effects of test compounds.
Animals: Male Wistar rats or Swiss albino mice are commonly used.
Procedure:
-
Baseline Measurement: The initial volume of the animal's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., this compound), a standard drug (e.g., indomethacin, dexamethasone), or a vehicle control is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar surface of the hind paw.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Human Skin Inflammation Model (As applied to this compound)
Objective: To assess the in vivo effect of an orally administered drug on inflammatory mediators in human skin.
Subjects: Patients with stable chronic plaque psoriasis.
Procedure:
-
Drug Administration: Patients receive the test drug, this compound, orally.
-
Sample Collection: A chamber technique is used to collect skin exudate from abraded psoriatic plaques at baseline and at specified time points after drug administration (e.g., 4, 24, and 48 hours).
-
Biochemical Analysis: The collected exudates are analyzed for levels of prostaglandins (PGE2, PGD2) and leukotrienes (LTB4) using methods such as radioimmunoassay (RIA) and neutrophil chemokinesis assays.[6]
Conclusion
The available in vivo data on this compound indicates that while it is an effective cyclooxygenase inhibitor in humans, its anticipated dual-inhibitory action on 5-lipoxygenase does not translate from in vitro to the in vivo setting of human skin. This positions its in vivo anti-inflammatory profile as being more aligned with that of traditional NSAIDs like indomethacin, rather than a true dual COX/5-LOX inhibitor. For drug development professionals, this underscores the critical importance of verifying in vitro findings with robust in vivo models to accurately characterize a compound's mechanism of action and therapeutic potential. Further head-to-head studies in animal models of inflammation are necessary to provide a comprehensive quantitative comparison of the efficacy of this compound against standard anti-inflammatory agents.
References
- 1. Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development in the field of dual COX / 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. The in vitro 5-lipoxygenase and cyclo-oxygenase inhibitor L-652,343 does not inhibit 5-lipoxygenase in vivo in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. criver.com [criver.com]
A Comparative Analysis of (E)-L-652343 and Other Prominent 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor (E)-L-652343 against other well-characterized inhibitors of the same pathway: Zileuton, MK-886, and Licofelone. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in inflammation, respiratory diseases, and other 5-LOX-mediated pathologies.
Introduction to 5-Lipoxygenase Inhibition
The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of the 5-LOX enzyme is a key therapeutic strategy for a variety of inflammatory conditions. This guide benchmarks the performance of this compound, a dual cyclooxygenase (COX) and 5-LOX inhibitor, against other known inhibitors with distinct mechanisms of action.
Quantitative Comparison of 5-LOX Inhibitors
The following table summarizes the in vitro potency of this compound and its comparators. It is important to note that the IC50 values presented are from various sources and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target(s) | IC50 (5-LOX/Leukotriene Synthesis) | IC50 (COX-1) | IC50 (COX-2) | Comments |
| This compound | 5-LOX, COX | 1.4 µM (LTB4 production in human PMNs) | Data not readily available | Data not readily available | Dual inhibitor; reported to be inactive in human whole blood. |
| Zileuton | 5-LOX | 0.3 - 0.9 µM (in various cell-based and whole blood assays)[1][2] | Weakly active or inactive[1] | Weakly active or inactive[1] | Selective 5-LOX inhibitor; FDA-approved for asthma treatment. |
| MK-886 | FLAP | 3 nM (Leukotriene biosynthesis in human PMNs)[3] | 8 µM[4] | 58 µM[4] | FLAP inhibitor, indirectly inhibiting 5-LOX activity. |
| Licofelone | 5-LOX, COX | 0.18 µM[5][6] | 0.21 µM[5][6] | Data not readily available | Balanced dual 5-LOX/COX inhibitor. |
Disclaimer: The IC50 values are sourced from multiple publications and the experimental conditions under which they were determined may vary. Direct, head-to-head comparative studies are limited.
Mechanisms of Action
This compound is characterized as a dual inhibitor, targeting both the 5-LOX and COX pathways. This broad-spectrum activity can be advantageous in inflammatory conditions where both prostaglandins and leukotrienes play a role. However, its efficacy in more complex biological systems, such as whole blood, has been questioned, and in vivo studies have shown limited 5-LOX inhibition in some tissues.
Zileuton is a selective, direct inhibitor of the 5-lipoxygenase enzyme.[7] It is one of the most well-characterized 5-LOX inhibitors and serves as a benchmark for the development of new compounds.[8] While primarily targeting 5-LOX, some studies suggest it may have off-target effects on prostaglandin synthesis at higher concentrations.[9]
MK-886 acts via a distinct mechanism by inhibiting the 5-lipoxygenase-activating protein (FLAP).[10][11] FLAP is essential for the translocation of 5-LOX to the nuclear membrane and the presentation of arachidonic acid to the enzyme.[10] Therefore, MK-886 is an indirect inhibitor of 5-LOX activity.
Licofelone is another dual inhibitor of both 5-LOX and COX enzymes, with a relatively balanced potency against both pathways.[5][8] This profile is designed to provide broad anti-inflammatory effects while potentially mitigating some of the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key experiments in the study of 5-LOX inhibition.
Protocol 1: Cell-Free 5-LOX Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of purified 5-lipoxygenase.
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM ATP)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in the assay buffer to the desired concentrations.
-
In a UV-transparent cuvette or 96-well plate, add the assay buffer, the purified 5-LOX enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately monitor the formation of the hydroperoxy product at 234 nm for 5-10 minutes.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Cellular Leukotriene B4 (LTB4) Production Assay
Objective: To assess the inhibitory effect of a compound on 5-LOX activity in a cellular context.
Materials:
-
Human polymorphonuclear leukocytes (PMNs) or a suitable cell line expressing 5-LOX
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore A23187
-
Test compound
-
LTB4 ELISA kit
Procedure:
-
Isolate and resuspend human PMNs in cell culture medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control at 37°C for 15-30 minutes.
-
Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) to induce LTB4 production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant and measure the concentration of LTB4 using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Human Whole Blood Assay for 5-LOX Inhibition
Objective: To evaluate the efficacy of a compound in a more physiologically relevant ex vivo model.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Calcium ionophore A23187
-
Test compound
-
Anticoagulant (e.g., heparin)
-
LTB4 ELISA kit
Procedure:
-
Collect human whole blood into tubes containing an anticoagulant.
-
Aliquot the blood into microcentrifuge tubes.
-
Add various concentrations of the test compound or vehicle control to the blood samples.
-
Pre-incubate at 37°C for 30 minutes.
-
Stimulate LTB4 synthesis by adding calcium ionophore A23187.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge to separate the plasma.
-
Collect the plasma and measure the LTB4 concentration using an ELISA kit.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizing Key Pathways and Workflows
To further elucidate the context of this comparison, the following diagrams illustrate the 5-lipoxygenase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The 5-Lipoxygenase Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for 5-LOX Inhibition Assays.
Conclusion
This compound is a dual COX/5-LOX inhibitor with moderate potency in cell-based assays. Its key differentiators from other 5-LOX inhibitors are its dual-action mechanism and a reported lack of activity in human whole blood, which may have implications for its in vivo efficacy. In contrast, Zileuton offers high selectivity for 5-LOX, MK-886 provides an alternative mechanism of action through FLAP inhibition, and Licofelone presents a more balanced dual COX/5-LOX inhibitory profile. The choice of inhibitor will ultimately depend on the specific research question, the biological system being investigated, and whether a selective or dual-action compound is desired. The provided experimental protocols offer a foundation for conducting rigorous comparative studies to further elucidate the pharmacological profiles of these and other novel 5-LOX inhibitors.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Licofelone, a balanced inhibitor of cyclooxygenase and 5-lipoxygenase, reduces inflammation in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-L-652343 and its Geometric Isomer in Cyclooxygenase and 5-Lipoxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
(E)-L-652343 has been identified as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins and leukotrienes, respectively. The geometric configuration of molecules can significantly impact their biological activity. This guide provides a comparative overview of the known activity of this compound and discusses the anticipated activity of its geometric Z-isomer based on established principles of stereochemistry and structure-activity relationships (SAR) of related inhibitors.
Comparative Biological Activity
Generally, the specific geometry of a molecule dictates its fit within the binding pocket of an enzyme. Even subtle changes in the spatial orientation of functional groups can dramatically alter inhibitory potency. It is hypothesized that the (E)-isomer of L-652343, being the more extensively studied form, possesses the optimal conformation for interacting with key residues in the active sites of both COX and 5-LOX. The Z-isomer, with a different spatial arrangement of its phenyl and thienyl groups, may exhibit weaker binding and consequently, lower inhibitory activity.
Table 1: Summary of Known and Postulated Inhibitory Activity
| Compound | Target Enzyme | Known/Postulated Activity | Supporting Rationale |
| This compound | Cyclooxygenase (COX) | Inhibitor | Published in vitro and in vivo data confirm COX inhibition. |
| 5-Lipoxygenase (5-LOX) | Inhibitor (in vitro) | In vitro studies have demonstrated 5-LOX inhibitory activity. | |
| (Z)-L-652343 | Cyclooxygenase (COX) | Postulated Weaker Inhibitor | The altered stereochemistry of the Z-isomer may lead to a suboptimal fit in the COX active site compared to the E-isomer. |
| 5-Lipoxygenase (5-LOX) | Postulated Weaker Inhibitor | Similar to COX, the geometric constraints of the Z-isomer could reduce its binding affinity for the 5-LOX active site. |
Experimental Protocols
To empirically determine the comparative activities of this compound and its Z-isomer, the following experimental protocols for assessing the inhibition of prostaglandin and leukotriene synthesis are recommended.
In Vitro Inhibition of Prostaglandin E2 (PGE2) Production
This assay measures the inhibition of COX activity by quantifying the production of its downstream product, PGE2, in a cell-based system.
1. Cell Culture and Stimulation:
- Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
- Seed the cells in 96-well plates and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of this compound, its Z-isomer, or a vehicle control (e.g., DMSO) for 1 hour.
- Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
2. Sample Collection and Analysis:
- After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
- Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of PGE2 inhibition for each compound concentration relative to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Inhibition of Leukotriene B4 (LTB4) Production
This assay evaluates the inhibition of 5-LOX activity by measuring the production of its downstream product, LTB4.
1. Cell Preparation and Stimulation:
- Isolate human polymorphonuclear leukocytes (PMNLs) from fresh whole blood.
- Pre-incubate the PMNLs with various concentrations of this compound, its Z-isomer, or a vehicle control.
- Stimulate the cells with a calcium ionophore, such as A23187, to activate the 5-LOX pathway and induce LTB4 synthesis.
2. Sample Collection and Analysis:
- After a short incubation period (e.g., 15-30 minutes), terminate the reaction and collect the cell supernatant.
- Measure the concentration of LTB4 in the supernatant using a commercial Leukotriene B4 ELISA kit, adhering to the manufacturer's protocol.
3. Data Analysis:
- Calculate the percentage of LTB4 inhibition for each compound concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.
Visualizing the Arachidonic Acid Cascade and Inhibition
The following diagrams illustrate the central role of COX and 5-LOX in the arachidonic acid signaling pathway and the points of inhibition by dual inhibitors like this compound.
Caption: The Arachidonic Acid Cascade and points of inhibition by dual COX/5-LOX inhibitors.
Caption: Workflow for determining the inhibitory activity of L-652343 isomers.
A Head-to-Head Comparison of Dual COX/5-LOX Inhibitors in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways presents a promising therapeutic strategy for the management of inflammatory conditions such as arthritis.[1][2] Dual inhibitors aim to provide enhanced anti-inflammatory and analgesic effects while potentially mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that solely target the COX pathway.[3][4][5] This guide offers an objective comparison of the preclinical performance of prominent dual COX/5-LOX inhibitors, supported by experimental data from various arthritis models.
Mechanism of Action: A Dual Approach to Inflammation Control
Arachidonic acid is metabolized via two primary enzymatic pathways: the COX pathway, leading to the production of prostaglandins, and the 5-LOX pathway, which generates leukotrienes. Both prostaglandins and leukotrienes are key mediators of inflammation and pain.[3][6] Traditional NSAIDs block the COX pathway, which can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes.[6] Dual COX/5-LOX inhibitors were developed to block both pathways, thereby reducing the synthesis of both prostaglandins and leukotrienes.[1][2] This dual inhibition is hypothesized to offer a broader spectrum of anti-inflammatory activity and a more favorable safety profile.[1][3]
References
- 1. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (E)-L-652343 (Presumed to be Philanthotoxin-343)
(E)-L-652343 is understood to be an internal or alternative designation for Philanthotoxin-343 (PhTX-343), a synthetic analog of a neurotoxic polyamine amide found in the venom of the Digger Wasp. [1] As a potent neurotoxin that blocks cation channels gated by glutamate and acetylcholine, all handling and disposal procedures must prioritize safety to minimize exposure risk to laboratory personnel and the environment.[2]
Immediate Safety and Handling Precautions
Prior to any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:
-
Disposable nitrile gloves (double-gloving is recommended).
-
Safety goggles or a full-face shield.
-
A properly fitted laboratory coat.
-
In cases of potential aerosolization, a respirator may be necessary.
-
-
Ventilation: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for handling potent toxins. In the event of a spill, the area should be decontaminated according to established laboratory protocols for hazardous materials.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Inactivation (Optional but Recommended):
-
Alternatively, hydrolysis using a strong acid or base can break down the amide bonds, though the resulting products may still be hazardous.[3]
-
It is generally safer and more compliant to dispose of the active compound directly through a certified hazardous waste management service.
-
Packaging for Disposal:
-
Solid Waste:
-
Place any solid this compound waste into a clearly labeled, leak-proof, and chemically resistant container.
-
Contaminated materials such as pipette tips, gloves, and bench paper should also be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, shatter-resistant container.
-
The container must be compatible with the solvent used to dissolve the compound.
-
Ensure the container is properly sealed to prevent leakage or evaporation.
-
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (Philanthotoxin-343)"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).
-
-
-
Storage:
-
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should have secondary containment to control any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 544.99 g/mol (for trihydrochloride salt) | Tocris Bioscience |
| CAS Number | 115976-93-7 (for trihydrochloride salt) | Tocris Bioscience |
| Storage Temperature | Desiccate at +4°C | Tocris Bioscience |
Experimental Protocols
While this document focuses on disposal, the biological activity of PhTX-343 has been characterized in various experimental settings. For instance, its effects on long-term potentiation in rat hippocampus were studied by applying it to Schaffer-collateral/commissural-CA1 synapses.[2] In these experiments, the compound was extracellularly applied at micromolar concentrations to assess its impact on synaptic transmission.[2] Further studies have investigated its protective effects against NMDA-induced excitotoxic injuries in rat retinas, where it was administered prior to NMDA exposure.[5]
Visualizations
Logical Workflow for Disposal
References
- 1. Philanthotoxin - Wikipedia [en.wikipedia.org]
- 2. Philanthotoxin-343 blocks long-term potentiation in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 26.6 Chemical Properties of Amines and Amides – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Philanthotoxin-343 attenuates retinal and optic nerve injury, and protects visual function in rats with N-methyl-D-aspartate-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling (E)-L-652343
For Immediate Use By Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of (E)-L-652343, a potent dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this research compound, the following guidelines are based on best practices for handling chemicals of unknown toxicity and data from structurally and functionally similar compounds. Researchers should treat this compound as a potentially hazardous substance and adhere to these protocols to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in solid form or in solution. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are essential to protect against accidental splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Nitrile Gloves | Wear double-layered nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned laboratory coat made of a suitable chemical-resistant material should be worn at all times. |
| Respiratory Protection | N95 Respirator or higher | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is required to prevent inhalation of fine particles. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to prevent contamination and accidental exposure.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Label the storage location clearly with the compound's name and any known hazard warnings.
Step 2: Weighing and Aliquoting (Solid Form)
-
All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) that are dedicated to this compound or thoroughly cleaned before and after use.
-
Tare the balance with the weighing vessel before adding the compound.
-
Carefully transfer the desired amount of the solid, avoiding the creation of dust.
-
Close the primary container tightly immediately after use.
Step 3: Solution Preparation
-
Prepare solutions within a chemical fume hood.
-
Slowly add the solvent to the solid to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent aerosolization or evaporation of the solvent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, pipette tips, and excess solutions, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Waste Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from general waste.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety and handling protocols, researchers can mitigate the potential risks associated with this compound and maintain a secure laboratory environment. It is imperative to remain vigilant and treat all research chemicals of unknown toxicity with the highest degree of caution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
